Product packaging for 3-Tosylimidazolidine-2,4-dione(Cat. No.:)

3-Tosylimidazolidine-2,4-dione

Cat. No.: B12381150
M. Wt: 254.26 g/mol
InChI Key: KMXJIJFWFDCXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Tosylimidazolidine-2,4-dione is a synthetic organic compound featuring the imidazolidine-2,4-dione core, a scaffold widely recognized in medicinal chemistry for its diverse biological potential. This specific derivative is functionalized with a tosyl group at the N-3 position, a modification that can significantly influence the compound's reactivity, electronic properties, and interaction with biological targets. The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a privileged structure in drug discovery. Molecules containing this core have been extensively investigated and are known to exhibit a broad spectrum of pharmacological activities. These include, but are not limited to, anticonvulsant, antiarrhythmic, and antifungal properties . Furthermore, related structures like the thiazolidine-2,4-dione moiety are established as key pharmacophores in FDA-approved treatments for Type II diabetes, acting as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists to improve insulin sensitivity . The tosyl (p-toluenesulfonyl) group in this compound makes it a valuable and versatile building block for organic synthesis and medicinal chemistry research. This activating group can facilitate further chemical transformations, such as nucleophilic substitution reactions, allowing researchers to efficiently create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Its primary research value lies in its application as a key intermediate in the design and synthesis of novel bioactive molecules, particularly in the search for new enzyme inhibitors or receptor modulators. Researchers can utilize this compound to develop potential therapeutic agents targeting various diseases. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate care and in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O4S B12381150 3-Tosylimidazolidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonylimidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14)

InChI Key

KMXJIJFWFDCXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC2=O

Origin of Product

United States

Foundational & Exploratory

3-Tosylimidazolidine-2,4-dione chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of five-membered heterocyclic compounds that form the structural core of various biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. The introduction of a tosyl (p-toluenesulfonyl) group at the N-3 position is anticipated to modulate the electronic and steric properties of the hydantoin ring, potentially influencing its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the predicted chemical properties, structure, and a plausible synthetic route for 3-Tosylimidazolidine-2,4-dione.

Chemical Structure and Properties

The chemical structure of this compound consists of an imidazolidine-2,4-dione ring system where the nitrogen atom at position 3 is substituted with a tosyl group.

Table 1: Predicted Chemical Identifiers and Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₁₀N₂O₄S
Molecular Weight 254.26 g/mol
IUPAC Name 3-(p-Tolylsulfonyl)imidazolidine-2,4-dione
SMILES (Simplified) O=S(C1=CC=C(C)C=C1)(N2C(C(N2)=O)=O)=O
InChI Key (Predicted) InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-6-11-10(14)9(12)13/h2-5H,6H2,1H3,(H,11,14)
CAS Number Not Assigned

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Melting Point Expected to be a crystalline solid with a relatively high melting point, likely >200 °C, based on related structures.
Boiling Point High, likely to decompose before boiling under atmospheric pressure.
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.
Appearance Likely a white to off-white crystalline solid.

Predicted Spectral Data

The structural features of this compound suggest characteristic signals in various spectroscopic analyses.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR (in DMSO-d₆) - Aromatic protons of the tosyl group: δ 7.4-8.0 ppm (two doublets). - Methyl protons of the tosyl group: δ ~2.4 ppm (singlet). - Methylene protons of the imidazolidine ring: δ ~4.0 ppm (singlet). - NH proton of the imidazolidine ring: A broad singlet, chemical shift can vary.
¹³C NMR (in DMSO-d₆) - Carbonyl carbons of the imidazolidine ring: δ 150-175 ppm. - Methylene carbon of the imidazolidine ring: δ ~45-55 ppm. - Aromatic carbons of the tosyl group: δ 125-145 ppm. - Methyl carbon of the tosyl group: δ ~21 ppm.
IR (KBr, cm⁻¹) - N-H stretching: ~3200-3300 cm⁻¹. - C=O stretching (asymmetric and symmetric): ~1700-1780 cm⁻¹. - S=O stretching (asymmetric and symmetric): ~1350 and ~1160 cm⁻¹. - Aromatic C-H stretching: ~3000-3100 cm⁻¹.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 254. - Characteristic fragment ions corresponding to the loss of the tosyl group and fragmentation of the imidazolidine-2,4-dione ring.

Proposed Synthesis

A plausible synthetic route for this compound involves the N-sulfonylation of the parent imidazolidine-2,4-dione (hydantoin).

Experimental Protocol: Synthesis of this compound

Materials:

  • Imidazolidine-2,4-dione (Hydantoin)

  • p-Toluenesulfonyl chloride (TsCl)

  • A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

Procedure:

  • To a solution of imidazolidine-2,4-dione (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) and stir at room temperature.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for several hours or until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and its purity should be assessed by elemental analysis or high-performance liquid chromatography (HPLC).

Synthesis Workflow Diagram

Synthesis_Workflow reagents Imidazolidine-2,4-dione + p-Toluenesulfonyl Chloride + Base reaction N-Sulfonylation in Anhydrous Solvent reagents->reaction 1. Mix workup Aqueous Workup (Acid Wash, Brine Wash) reaction->workup 2. Reaction Completion purification Purification (Recrystallization or Chromatography) workup->purification 3. Extraction product This compound purification->product 4. Isolation

Caption: Proposed synthesis workflow for this compound.

Potential Signaling Pathways and Biological Relevance

While no specific biological activity has been reported for this compound, the imidazolidine-2,4-dione scaffold is a known pharmacophore. Derivatives have been investigated for their roles as inhibitors of various enzymes and as modulators of signaling pathways. For instance, some imidazolidine-2,4-dione derivatives have been explored as inhibitors of bacterial virulence factors.[1] The introduction of a tosyl group could potentially lead to novel interactions with biological targets.

Logical Relationship of a Potential Drug Discovery Process

Drug_Discovery_Process cluster_discovery Discovery & Preclinical Target Target Identification (e.g., Enzyme, Receptor) Synthesis Synthesis of This compound Target->Synthesis Screening In Vitro Screening (Binding Assays, Enzyme Inhibition) Synthesis->Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Screening->Lead_Opt Lead_Opt->Screening

References

Spectroscopic Profile of N-Tosyl Imidazolidinediones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tosyl imidazolidinediones, a class of heterocyclic compounds with significant potential in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of these molecules.

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are a well-established class of compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The introduction of a tosyl (p-toluenesulfonyl) group at the nitrogen atom can significantly modify the molecule's physicochemical properties, influencing its solubility, stability, and biological activity. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of N-tosyl imidazolidinediones.

General Synthesis of N-Tosyl Imidazolidinediones

A common synthetic route to N-tosyl imidazolidinediones involves the protection of one of the nitrogen atoms of a pre-formed imidazolidinedione ring with a tosyl group. The following is a generalized experimental protocol.

Experimental Protocol: N-Tosylation of Imidazolidinedione

Materials:

  • Imidazolidine-2,4-dione (or a 5,5-disubstituted derivative)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the imidazolidine-2,4-dione (1.0 eq.) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq.).

  • p-Toluenesulfonyl chloride (1.1 eq.) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-tosyl imidazolidinedione.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for a representative N-tosyl imidazolidinedione. Please note that the exact values may vary depending on the specific substitution pattern on the imidazolidinedione ring and the solvent used for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for an N-Tosyl Imidazolidinedione

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d2HAromatic protons (ortho to SO₂)
~7.40d2HAromatic protons (meta to SO₂)
~4.00s2HCH₂ of the imidazolidinedione ring (C5)
~2.45s3HMethyl group of the tosyl moiety
~8.50 (broad)s1HNH proton of the imidazolidinedione ring

Table 2: Representative ¹³C NMR Data for an N-Tosyl Imidazolidinedione

Chemical Shift (δ, ppm)Assignment
~170Carbonyl carbon (C4)
~155Carbonyl carbon (C2)
~145Aromatic carbon (ipso to SO₂)
~135Aromatic carbon (ipso to methyl)
~130Aromatic carbons (meta to SO₂)
~128Aromatic carbons (ortho to SO₂)
~50CH₂ of the imidazolidinedione ring (C5)
~21Methyl group of the tosyl moiety
Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands for an N-Tosyl Imidazolidinedione

Wavenumber (cm⁻¹)IntensityAssignment
~3200MediumN-H stretching vibration
~1780, ~1720StrongC=O stretching vibrations (asymmetric & symmetric)
~1350, ~1160StrongS=O stretching vibrations (asymmetric & symmetric)
~1600, ~1490MediumC=C stretching vibrations of the aromatic ring
Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Fragmentation for an N-Tosyl Imidazolidinedione

m/z ValueInterpretation
[M+H]⁺, [M+Na]⁺, etc.Molecular ion peak
[M - 155]⁺Loss of the tosyl group (SO₂C₇H₇)
155Tosyl cation (CH₃C₆H₄SO₂⁺)
91Tropylium ion (C₇H₇⁺) from the tosyl group

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic workflow and the logical relationship of the characterization methods.

G Synthetic Workflow for N-Tosyl Imidazolidinediones cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product start1 Imidazolidinedione reaction N-Tosylation start1->reaction start2 p-Toluenesulfonyl Chloride start2->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Tosyl Imidazolidinedione purification->product

Caption: General workflow for the synthesis of N-tosyl imidazolidinediones.

G Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation sample Purified N-Tosyl Imidazolidinedione nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Elucidation of Proton and Carbon Framework nmr->nmr_data ir_data Identification of Functional Groups ir->ir_data ms_data Determination of Molecular Weight and Fragmentation Pattern ms->ms_data confirmation Structural Confirmation of N-Tosyl Imidazolidinedione nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: Workflow for the spectroscopic characterization of N-tosyl imidazolidinediones.

Conclusion

The structural elucidation of N-tosyl imidazolidinediones relies on a combination of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. The representative data and protocols presented in this guide offer a foundational understanding for researchers working with this important class of molecules. It is crucial to note that while this guide provides typical spectroscopic values, experimental data should be carefully analyzed for each specific compound.

An In-depth Technical Guide on the Physical Properties of 3-Tosylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] Modification of the hydantoin scaffold, particularly at the N-1 and N-3 positions, has been a key strategy in the development of novel therapeutic agents. The introduction of a tosyl (p-toluenesulfonyl) group at the N-3 position is anticipated to significantly influence the molecule's physicochemical properties, such as its lipophilicity, crystal packing, and biological target interactions. This guide aims to provide a detailed technical overview of the predicted physical properties of 3-Tosylimidazolidine-2,4-dione, alongside a proposed synthetic route and relevant experimental protocols based on analogous compounds.

Proposed Synthesis

A general and efficient method for the synthesis of N-sulfonyl hydantoins involves the intramolecular cyclization of N-sulfonylureas. A plausible synthetic pathway for this compound is outlined below. This proposed workflow is based on established synthetic methodologies for similar N-sulfonylated compounds.

G cluster_0 Step 1: Formation of N-Tosylurea cluster_1 Step 2: Cyclization to Hydantoin A Tosyl Isocyanate C N-Tosylurea Intermediate A->C Reaction B Amine (e.g., Glycine methyl ester) B->C F This compound C->F Intramolecular Cyclization D Bromoacetyl Bromide D->F E Base (e.g., Triethylamine) E->F G A Synthesized Compound (this compound) B In vitro Screening (e.g., MIC determination) A->B D Greenhouse Trials B->D Active Compounds C Select Pathogens (e.g., Fungi, Bacteria) C->B E Lead Compound Identification D->E F Mode of Action Studies E->F

References

An In-depth Technical Guide on the Stability and Reactivity of the N-Tosyl Group on a Hydantoin Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the hydantoin ring is crucial for modulating the pharmacological properties of these molecules. A common strategy involves the use of a p-toluenesulfonyl (tosyl) group as a protecting group for one of the nitrogen atoms, typically at the N-3 position, to direct alkylation or other modifications to the N-1 position.[3][4] This guide provides a comprehensive overview of the stability and reactivity of the N-tosyl group on a hydantoin ring, offering insights into its application and cleavage.

Stability of the N-Tosyl Hydantoin Moiety

The N-tosyl group imparts a significant degree of stability to the sulfonamide linkage on the hydantoin ring. This stability is crucial for its role as a protecting group, allowing for a wide range of synthetic transformations to be performed on other parts of the molecule without unintended cleavage. However, the stability is not absolute and is dependent on the reaction conditions.

The electron-withdrawing nature of the tosyl group increases the acidity of the proton at the N-1 position of the hydantoin ring, facilitating its deprotonation and subsequent alkylation.[4] The stability of the N-tosyl group is generally high under neutral and mildly acidic or basic conditions at room temperature.

Quantitative Stability Data:

Reactivity of N-Tosyl Hydantoins

The primary reactivity of N-tosyl hydantoins revolves around two key areas: reactions involving the hydantoin ring, which are influenced by the tosyl group, and the cleavage of the N-tosyl group itself.

Influence of the N-Tosyl Group on Hydantoin Ring Reactivity

The strongly electron-withdrawing tosyl group significantly impacts the electronic properties of the hydantoin ring. This influence manifests in several ways:

  • Increased Acidity of the N-1 Proton: The N-3 tosyl group enhances the acidity of the remaining N-H proton at the N-1 position. This makes the N-1 position more susceptible to deprotonation by a base, allowing for regioselective alkylation at this site.[3][4]

  • Activation of Carbonyl Groups: The electron-withdrawing nature of the tosyl group can increase the electrophilicity of the carbonyl carbons within the hydantoin ring, potentially making them more susceptible to nucleophilic attack.[5] However, specific studies detailing this effect on N-tosyl hydantoins are limited.

Cleavage of the N-Tosyl Group

The removal of the N-tosyl group (detosylation) is a critical step in synthetic sequences where it is used as a protecting group. Various methods have been developed for the cleavage of N-tosyl sulfonamides, many of which are applicable to N-tosyl hydantoins.

Table 1: Summary of N-Tosyl Cleavage Methods

MethodReagents and ConditionsYieldsNotes
Acidic Hydrolysis Concentrated strong acids (e.g., HBr in acetic acid, H2SO4)Generally moderate to highA common and effective method. The reaction often requires elevated temperatures.[4]
Reductive Cleavage Strong reducing agents (e.g., sodium in liquid ammonia, sodium naphthalenide, SmI2)Good to excellentEffective for a broad range of substrates, but the conditions may not be compatible with all functional groups.[2]
Photoredox Catalysis Visible light, photoredox catalyst (e.g., eosin Y), and a hydrogen atom sourceGood to excellentA milder alternative to traditional reductive methods with good functional group tolerance.[1][3]

Experimental Protocols

General Procedure for N-3 Tosylation of a Hydantoin

This protocol describes a general method for the protection of the N-3 position of a hydantoin ring using tosyl chloride.

Materials:

  • Hydantoin derivative

  • Tosyl chloride (TsCl)

  • Base (e.g., triethylamine (Et3N), pyridine, or sodium carbonate)

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF))

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

  • Dissolve the hydantoin derivative (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 equivalents). If using a solid base like sodium carbonate, ensure vigorous stirring.

  • If desired, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride (1.1-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

N_Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Hydantoin in Anhydrous Solvent add_base Add Base (e.g., Et3N) dissolve->add_base cool Cool to 0 °C add_base->cool add_tscl Add Tosyl Chloride Solution cool->add_tscl stir Stir and Warm to Room Temperature add_tscl->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product wash_dry->purify

General Procedure for Acid-Catalyzed Cleavage of an N-Tosyl Hydantoin

This protocol outlines a common method for the deprotection of an N-tosyl hydantoin using a strong acid.

Materials:

  • N-Tosyl hydantoin derivative

  • Acidic reagent (e.g., 33% HBr in acetic acid, concentrated H2SO4)

  • Solvent (e.g., acetic acid, dioxane)

  • Water

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the N-tosyl hydantoin derivative in the chosen solvent in a round-bottom flask.

  • Add the acidic reagent.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water.

  • Neutralize the acidic solution by slowly adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Detosylation_Mechanism reactant {N-Tosyl Hydantoin |  N-SO2-Ar} protonation {Protonated Carbonyl |  C=O+-H} reactant->protonation H+ (Acid) intermediate1 {Tetrahedral Intermediate |  C(OH)-N(Ts)} protonation->intermediate1 H2O cleavage {Hydantoin + Tosyl Cation |  N-H + +SO2-Ar} intermediate1->cleavage Ring Opening/Rearrangement product {Deprotected Hydantoin |  N-H} cleavage->product -H+

Logical Relationships and Synthetic Strategies

The use of an N-tosyl group on a hydantoin ring is primarily a strategic decision in a multi-step synthesis. The logical flow involves protection of a more reactive site to enable reaction at a less reactive site, followed by deprotection.

Synthetic_Strategy start Hydantoin protect N-3 Tosylation start->protect intermediate N-3 Tosyl Hydantoin protect->intermediate react N-1 Alkylation/Functionalization intermediate->react protected_product N-1 Substituted N-3 Tosyl Hydantoin react->protected_product deprotect N-3 Detosylation protected_product->deprotect final_product N-1 Substituted Hydantoin deprotect->final_product

Conclusion

The N-tosyl group serves as a robust and versatile protecting group for the N-3 position of the hydantoin ring, enabling selective functionalization at the N-1 position. Its stability under a range of conditions and the availability of reliable cleavage methods make it a valuable tool in the synthesis of complex hydantoin derivatives for drug discovery and development. A thorough understanding of the stability and reactivity of the N-tosyl hydantoin moiety is essential for its effective application in synthetic strategies. Further research into the quantitative stability and the precise electronic effects of the tosyl group on the hydantoin ring would be beneficial for optimizing reaction conditions and expanding the synthetic utility of this important class of compounds.

References

A Comprehensive Review of N-Sulfonylated Imidazolidine-2,4-diones: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of a sulfonyl group at the N1 or N3 position of this heterocyclic ring has given rise to a diverse class of compounds, N-sulfonylated imidazolidine-2,4-diones, with a wide spectrum of biological activities. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, quantitative structure-activity relationships, and therapeutic potential as anticancer, hypoglycemic, and immunomodulatory agents. Detailed experimental protocols for key synthetic steps and biological assays are provided to facilitate further research and development in this promising area.

Synthesis of N-Sulfonylated Imidazolidine-2,4-diones

The synthesis of N-sulfonylated imidazolidine-2,4-diones is typically a two-step process. The first step involves the construction of the core imidazolidine-2,4-dione ring, followed by the N-sulfonylation reaction.

Synthesis of the Imidazolidine-2,4-dione Core

A common and versatile method for the synthesis of 5-substituted or 5,5-disubstituted imidazolidine-2,4-diones is the Bucherer-Bergs reaction . This multicomponent reaction involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium carbonate in a suitable solvent, such as aqueous ethanol.

Experimental Protocol: Bucherer-Bergs Reaction

A general procedure for the Bucherer-Bergs reaction is as follows:

  • To a solution of the corresponding ketone (1 equivalent) in a mixture of ethanol and water, add potassium cyanide (2 equivalents) and ammonium carbonate (2 equivalents).

  • Heat the reaction mixture at 60-70°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the imidazolidine-2,4-dione product.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

N-Sulfonylation of the Imidazolidine-2,4-dione Ring

The final step in the synthesis is the introduction of the arylsulfonyl group onto one of the nitrogen atoms of the imidazolidine-2,4-dione ring. This is typically achieved by reacting the hydantoin with an appropriate arylsulfonyl chloride in the presence of a base, such as triethylamine.[1][2]

Experimental Protocol: N-Sulfonylation

A general procedure for the N-sulfonylation of imidazolidine-2,4-diones is as follows:

  • Dissolve the imidazolidine-2,4-dione (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add triethylamine (1.1-1.5 equivalents) to the solution and stir at room temperature.

  • Add the desired arylsulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-sulfonylated imidazolidine-2,4-dione.

G ketone Ketone/Aldehyde reagents1 KCN, (NH4)2CO3 EtOH/H2O, 60-70°C ketone->reagents1 hydantoin Imidazolidine-2,4-dione reagents1->hydantoin Bucherer-Bergs Reaction reagents2 ArSO2Cl, Et3N DCM or THF hydantoin->reagents2 n_sulfonylated N-Sulfonylated Imidazolidine-2,4-dione reagents2->n_sulfonylated N-Sulfonylation

General synthetic workflow for N-sulfonylated imidazolidine-2,4-diones.

Biological Activities and Therapeutic Applications

N-sulfonylated imidazolidine-2,4-diones have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. Several derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines.

Quantitative Data on Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
7 MCF-738.30[3]
HCT-11647.46[3]
HePG-255.81[3]
10 (4-chlorophenyl)MCF-711.18[3]
HCT-11617.90[3]
HePG-210.69[3]
11 (4-fluorophenyl)MCF-714.25[3]
HCT-11628.33[3]
HePG-221.06[3]
24 (2-naphthalene)MCF-74.92[3]
HCT-11612.83[3]
HePG-29.07[3]
13b Caco-241.30[4]
13c Caco-2109.2[4]
Ic CCRF-CEMlogGI50 = -6.06[5]
HL-60(TB)logGI50 = -6.53[5]
MOLT-4logGI50 = -6.52[5]
SRlogGI50 = -6.51[5]
8k K562, PC-3Better than lead[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the N-sulfonylated imidazolidine-2,4-dione derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Some of these compounds are believed to exert their anticancer effects by inhibiting anti-apoptotic proteins of the Bcl-2 family.

G cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Proteins cluster_2 Mitochondrion cluster_3 Caspase Cascade stimuli Chemotherapy, Growth factor deprivation, DNA damage bh3 BH3-only proteins (Pro-apoptotic) stimuli->bh3 activates bax_bak Bax/Bak cyto_c Cytochrome c release bax_bak->cyto_c promotes bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) bcl2->bax_bak inhibits bh3->bax_bak activates caspase9 Caspase-9 cyto_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis ns_hydantoin N-Sulfonylated Imidazolidine-2,4-dione ns_hydantoin->bcl2 inhibits

Proposed mechanism of action for Bcl-2 inhibiting N-sulfonylated imidazolidine-2,4-diones.

Hypoglycemic Activity

Certain N-sulfonylated imidazolidine-2,4-diones have shown significant potential as hypoglycemic agents, making them promising leads for the development of new anti-diabetic drugs.[1][2]

Quantitative Data on Hypoglycemic Activity

CompoundAnimal ModelDoseBlood Glucose Reduction (mg/dL) after 5hReference
2a Alloxan-induced diabetic ratsNot specified-286 ± 7[1][2]
2b Alloxan-induced diabetic ratsNot specified-268 ± 9[1][2]
2e Alloxan-induced diabetic ratsNot specifiedModerate activity[1][2]
Glipizide Alloxan-induced diabetic ratsNot specified-270 ± 8[1][2]

Experimental Protocol: Alloxan-Induced Diabetic Rat Model

  • Induce diabetes in rats by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) dissolved in a suitable buffer.

  • Confirm the diabetic state by measuring fasting blood glucose levels after a few days. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dL) are selected for the study.

  • Administer the test compounds (N-sulfonylated imidazolidine-2,4-diones) orally or via another appropriate route.

  • Collect blood samples at different time intervals (e.g., 0, 1, 3, 5 hours) after drug administration.

  • Measure the blood glucose levels using a glucometer.

  • Compare the reduction in blood glucose levels with a standard anti-diabetic drug (e.g., glipizide) and a control group.

Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition

Lymphoid-specific tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell receptor (TCR) signaling.[7] Overactivity of LYP is associated with several autoimmune diseases. Imidazolidine-2,4-dione derivatives have been identified as potential inhibitors of LYP, suggesting their utility in the treatment of autoimmune disorders.[7]

Quantitative Data on LYP Inhibition

CompoundIC50 (µM)Ki (µM)Inhibition TypeReference
9p 6.95--[7]
9r 2.851.09Competitive[7]

Experimental Protocol: LYP Inhibition Assay

A typical in vitro LYP inhibition assay involves:

  • Expression and purification of the catalytic domain of human LYP.

  • Incubating the enzyme with various concentrations of the inhibitor.

  • Initiating the enzymatic reaction by adding a suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide.

  • Monitoring the product formation over time using a spectrophotometer or other appropriate detection method.

  • Calculating the percentage of inhibition and determining the IC50 and Ki values.

G tcr T-Cell Receptor (TCR) lck Lck tcr->lck activates zap70 ZAP-70 lck->zap70 phosphorylates downstream Downstream Signaling zap70->downstream activates tcell_activation T-Cell Activation downstream->tcell_activation lyp LYP (PTPN22) lyp->lck dephosphorylates (inhibits) lyp->zap70 dephosphorylates (inhibits) ns_hydantoin N-Sulfonylated Imidazolidine-2,4-dione ns_hydantoin->lyp inhibits

References

The Advent and Advancement of N-Sulfonylated Hydantoins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), has been a cornerstone in medicinal chemistry for over a century. First isolated in 1861 by Adolf von Baeyer during his research on uric acid, the parent hydantoin molecule has since given rise to a vast and diverse family of derivatives with a wide spectrum of biological activities.[1][2] Early milestones in hydantoin chemistry include the Urech hydantoin synthesis in 1873 and the development of the Bucherer–Bergs reaction.[2][3] The therapeutic potential of this scaffold was notably realized with the discovery of the anticonvulsant properties of phenytoin in 1938, a drug that remains in clinical use today.[4] This discovery spurred further exploration of hydantoin derivatives, leading to the development of antiarrhythmics, anticancer agents, and anti-inflammatory drugs.

This technical guide focuses on a specific and highly significant subclass: N-sulfonylated hydantoins . The introduction of a sulfonyl group at the N1 or N3 position of the hydantoin ring profoundly influences the molecule's physicochemical properties, often enhancing its biological activity and modulating its mechanism of action. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N-sulfonylated hydantoins, presenting key data, experimental methodologies, and the underlying signaling pathways.

Historical Development of N-Sulfonylated Hydantoins

While the history of the parent hydantoin ring is well-documented, the precise timeline for the discovery of its N-sulfonylated derivatives is less clear. The initial focus of hydantoin chemistry was on substitutions at the C5 position. However, with the advent of more sophisticated synthetic methodologies in the 20th century, attention turned to modifications of the hydantoin nitrogen atoms. The development of reagents like sulfonyl isocyanates and the refinement of reactions involving sulfonyl chlorides paved the way for the systematic synthesis of N-sulfonylated hydantoins.[5] These early synthetic efforts were often driven by the desire to create novel compounds with improved pharmacological profiles, building upon the established success of other sulfonamide-containing drugs.

Synthetic Methodologies

The synthesis of N-sulfonylated hydantoins can be achieved through several key pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis via N-Aryloxy(alkoxy)sulfonyl Isocyanates

One effective method involves the reaction of N-aryloxy(alkoxy)sulfonyl isocyanates with α-bromoacetamides in the presence of a base such as triethylamine. This reaction proceeds through the in situ formation of a urea salt, which subsequently undergoes intramolecular cyclization to yield the N-sulfonylated hydantoin.[5]

Experimental Protocol: Synthesis of N-Sulfonyl Hydantoins from N-aryloxy(alkoxy)sulfonyl Isocyanates [5]

  • An equimolar mixture of the appropriate α-bromoacetamide and triethylamine is dissolved in anhydrous acetone.

  • To this solution, an equimolar amount of the corresponding N-aryloxy(alkoxy)sulfonyl isocyanate is added. The reaction is often exothermic and may require cooling.

  • The reaction mixture is heated to reflux to facilitate the intramolecular cyclization of the intermediate urea salt.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Synthesis from Sulfonyl Chlorides

A more direct approach involves the reaction of a pre-formed hydantoin with a sulfonyl chloride in the presence of a base. This method is particularly useful for the synthesis of N3-sulfonylated hydantoins due to the higher acidity of the N3 proton.

Experimental Protocol: N-Sulfonylation of Hydantoins with Sulfonyl Chlorides

  • The parent hydantoin is dissolved in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • A base, such as potassium carbonate or triethylamine, is added to the solution to deprotonate the hydantoin nitrogen.

  • The desired sulfonyl chloride is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred until completion, as indicated by TLC.

  • The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Synthesis of N-(Coumarin Sulfonyl) Hydantoins

A specific example of N-sulfonylated hydantoin synthesis involves the use of coumarin-sulfonyl chlorides, leading to hybrid molecules with potential for unique biological activities.

Experimental Protocol: Synthesis of N-(Coumarin Sulfonyl) Hydantoins [6]

  • Glycine is acylated with a coumarin-6-sulfonyl chloride or 6-nitrocoumarin-3-sulfonyl chloride to produce N-(coumarin sulfonyl) glycine.

  • The resulting N-(coumarin sulfonyl) glycine is treated with ammonium thiocyanate and acetic anhydride to yield the corresponding N-(coumarin sulfonyl)-2-thiohydantoin.

  • The thiohydantoin is then hydrolyzed using aqueous chloroacetic acid to afford the final N-(coumarin sulfonyl) hydantoin.

Quantitative Biological Data

N-sulfonylated hydantoins have demonstrated significant potential in various therapeutic areas, including as antimicrobial and anticancer agents. The following tables summarize key quantitative data from selected studies.

Table 1: Antimicrobial Activity of Hydantoin Cyclohexyl Sulfonamide Derivatives [7]

CompoundTarget OrganismEC50 (µg/mL)
3hErwinia carotorora2.65
3rErwinia carotorora4.24
3sErwinia carotorora4.29
3qSclerotinia sclerotiorum1.44
3wBotrytis cinerea4.80
Iprodione (control)Sclerotinia sclerotiorum1.39
Streptomycin Sulfate (control)Erwinia carotorora5.96

Table 2: Carbonic Anhydrase Inhibition by Phthalimide-Hydantoin Hybrids [8][9][10]

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA VI (Ki, µM)hCA VII (Ki, µM)hCA IX (Ki, µM)
3a>10012.450.8760.0750.231
3b>10025.320.9120.1630.314
5>10031.171.1213.880.418
Acetazolamide (AAZ)0.2500.0120.0210.0110.025

Signaling Pathways and Mechanisms of Action

The biological effects of N-sulfonylated hydantoins are mediated through their interaction with specific cellular pathways and enzymes. Two prominent mechanisms of action are the inhibition of bacterial folic acid synthesis and the inhibition of carbonic anhydrase.

Inhibition of Bacterial Folic Acid Synthesis

The sulfonamide moiety of certain N-sulfonylated hydantoins acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by N-Sulfonylated Hydantoin GTP GTP Dihydropterin_Pyrophosphate Dihydropterin_Pyrophosphate GTP->Dihydropterin_Pyrophosphate GTP Cyclohydrolase I Dihydropteroate Dihydropteroate Dihydropterin_Pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase PABA PABA PABA->Dihydropteroate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotide_Synthesis Nucleotide_Synthesis Tetrahydrofolate->Nucleotide_Synthesis Essential for DNA and RNA N_Sulfonylated_Hydantoin N_Sulfonylated_Hydantoin N_Sulfonylated_Hydantoin->Dihydropteroate Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by N-sulfonylated hydantoins.

Carbonic Anhydrase Inhibition

Many N-sulfonylated hydantoins are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, preventing the binding of the natural substrates. Inhibition of CAs has therapeutic applications in the treatment of glaucoma, edema, and certain types of cancer.

Carbonic_Anhydrase_Inhibition cluster_normal_function Normal Carbonic Anhydrase Function cluster_inhibition Inhibition by N-Sulfonylated Hydantoin CO2 CO2 Carbonic_Anhydrase Carbonic_Anhydrase CO2->Carbonic_Anhydrase H2O H2O H2O->Carbonic_Anhydrase H2CO3 H2CO3 Carbonic_Anhydrase->H2CO3 Catalysis HCO3 HCO3 H2CO3->HCO3 H_plus H_plus H2CO3->H_plus N_Sulfonylated_Hydantoin N_Sulfonylated_Hydantoin N_Sulfonylated_Hydantoin->Carbonic_Anhydrase Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by N-sulfonylated hydantoins.

Conclusion and Future Directions

N-sulfonylated hydantoins represent a versatile and promising class of compounds with a broad range of biological activities. Their synthesis is readily achievable through various established methods, allowing for the generation of diverse chemical libraries for drug discovery. The quantitative data presented herein highlights their potential as potent antimicrobial and anticancer agents, with clear mechanisms of action that can be further exploited for the design of next-generation therapeutics.

Future research in this area should focus on several key aspects. A more thorough investigation into the historical development of N-sulfonylated hydantoins could provide valuable insights into the evolution of medicinal chemistry. The development of novel, more efficient, and stereoselective synthetic routes will continue to be a priority. Furthermore, a deeper understanding of the specific signaling pathways modulated by these compounds, beyond their direct enzyme inhibition, will be crucial for identifying new therapeutic targets and minimizing off-target effects. As our knowledge of the intricate biology of diseases grows, the N-sulfonylated hydantoin scaffold is poised to remain a valuable platform for the development of innovative and effective medicines.

References

Methodological & Application

Application of N-tosyl Imidazolidinediones in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-tosyl imidazolidinediones have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This class of compounds has shown significant potential in the development of novel therapeutic agents, particularly in the areas of oncology and metabolic diseases. The tosyl group often enhances the binding affinity and modulates the pharmacokinetic properties of the parent imidazolidinedione core, making these derivatives attractive candidates for drug discovery.

Therapeutic Applications and Biological Activities

N-tosyl imidazolidinedione derivatives have been primarily investigated for their anticancer and antidiabetic properties.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of N-tosyl imidazolidinediones. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including breast, colon, and liver cancer.

A notable study reported the synthesis and anticancer evaluation of a series of Schiff's bases incorporating a 5,5-diphenylimidazolidine-2,4-dione scaffold. One of the derivatives, compound 24 , featuring a naphthalen-2-yl substitution, exhibited profound potency against the MCF-7 breast cancer cell line with an IC50 value of 4.92 µM.[1] This compound also showed excellent activity against HCT-116 (colon cancer) and HepG-2 (liver cancer) cell lines, with IC50 values of 12.83 µM and 9.07 µM, respectively.[1] The anticancer activity of these compounds is hypothesized to be mediated through the inhibition of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]

Another study on substituted imidazolidinone sulfonamides, which are structurally related to N-tosyl imidazolidinediones, demonstrated significant growth inhibition against a panel of 60 cancer cell lines.[2]

Table 1: Anticancer Activity of Imidazolidinedione Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 24 MCF-7 (Breast)4.92[1]
HCT-116 (Colon)12.83[1]
HepG-2 (Liver)9.07[1]
Compound 10 Average (MCF-7, HCT-116, HepG-2)13.2[1]
Compound 13 Average (MCF-7, HCT-116, HepG-2)14.5[1]
Compound 21 Average (MCF-7, HCT-116, HepG-2)13.1[1]
Antidiabetic Activity

N-arylsulfonylimidazolidine-2,4-diones have been investigated as potential hypoglycemic agents. In a study using an alloxanized diabetic rat model, a series of these compounds were synthesized and evaluated for their ability to reduce blood glucose levels.

Compound 2a from this series demonstrated excellent hypoglycemic activity, with a reduction in blood glucose of -286 ± 7 mg/dL after 5 hours of administration. This effect was comparable to the standard drug, glipizide, which showed a reduction of -270 ± 8 mg/dL. Another compound, 2b , also exhibited significant hypoglycemic activity with a reduction of -268 ± 9 mg/dL.

Table 2: Hypoglycemic Activity of N-Arylsulfonylimidazolidine-2,4-diones

CompoundDoseBlood Glucose Reduction (mg/dL) after 5hReference
2a Not Specified-286 ± 7
2b Not Specified-268 ± 9
Glipizide (Standard) Not Specified-270 ± 8

These findings suggest that the N-tosyl imidazolidinedione scaffold can be a promising starting point for the design of novel antidiabetic drugs. The mechanism of action for their hypoglycemic effect is thought to involve the modulation of key enzymes in glucose metabolism.

Experimental Protocols

General Synthesis of 3-Arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones

This protocol describes the synthesis of 3-arylsulfonylimidazolidine-2,4-diones, which can be adapted for N-tosyl derivatives.

Materials:

  • 5,5-dimethylimidazolidine-2,4-dione

  • Appropriate arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Triethylamine

  • Dry acetone

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • To a solution of 5,5-dimethylimidazolidine-2,4-dione (10 mmol) in dry acetone (50 mL), add triethylamine (12 mmol).

  • Cool the mixture in an ice bath and add the arylsulfonyl chloride (11 mmol) dropwise with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product and recrystallize it from ethanol to obtain the pure 3-arylsulfonyl-5,5-dimethylimidazolidine-2,4-dione.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the general procedure for evaluating the cytotoxic activity of N-tosyl imidazolidinedione derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • N-tosyl imidazolidinedione compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-tosyl imidazolidinedione compounds in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Mechanisms of Action

The anticancer activity of certain N-tosyl imidazolidinedione derivatives is believed to be mediated through the inhibition of the EGFR/HER2 signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[1][8][9][10]

EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or heterodimerization, trigger a downstream signaling cascade. This cascade primarily involves the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to the transcription of genes involved in cell growth and survival.[8][10] N-tosyl imidazolidinedione derivatives may exert their anticancer effects by binding to the ATP-binding site of the kinase domain of EGFR and/or HER2, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling.

EGFR_HER2_Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Heterodimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Ras Ras Autophosphorylation->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor N-tosyl imidazolidinedione Inhibitor->Autophosphorylation

Figure 1: EGFR/HER2 Signaling Pathway Inhibition.

Experimental and Logical Workflows

Synthesis and Screening Workflow

The general workflow for the synthesis and biological evaluation of N-tosyl imidazolidinedione derivatives involves a multi-step process from initial synthesis to lead compound identification.

workflow start Start: Design of Derivatives synthesis Synthesis of N-tosyl imidazolidinediones start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification screening In vitro Biological Screening (e.g., MTT Assay) purification->screening data_analysis Data Analysis (IC50 determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end Lead Compound Identification sar->end lead_optimization->synthesis

Figure 2: Drug Discovery Workflow.

MTT Assay Workflow

The following diagram illustrates the key steps involved in performing an MTT assay for cytotoxicity screening.

mtt_workflow seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat with Compounds incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze

Figure 3: MTT Assay Experimental Workflow.

References

Application Notes: 3-Tosylimidazolidine-2,4-dione as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protecting group chemistry is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selective masking of reactive functional groups, such as amines, is crucial for the successful construction of complex molecules. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule.

While a wide array of amine protecting groups are well-established, the exploration of novel protecting group strategies remains an active area of research to address challenges in selectivity, stability, and orthogonality. This document aims to provide a comprehensive overview of 3-tosylimidazolidine-2,4-dione as a potential protecting group for amines. However, a thorough review of the scientific literature reveals a significant lack of specific information regarding the synthesis and application of this compound for this purpose.

The imidazolidine-2,4-dione (hydantoin) scaffold itself is a well-known heterocyclic motif present in numerous biologically active compounds.[1][2][3] Various synthetic methods for imidazolidine-2,4-dione derivatives have been reported, often highlighting their therapeutic potential.[4]

Despite the prevalence of the imidazolidine-2,4-dione core and the common use of the tosyl group in organic chemistry, the specific application of this compound as a reagent for amine protection is not documented in the available scientific literature. Standard amine protection strategies typically involve the use of reagents like di-tert-butyl dicarbonate (Boc₂O), benzyl chloroformate (Cbz-Cl), and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which form carbamates with amines.[5][6] The reaction of amines with sulfonyl chlorides to form sulfonamides is also a common transformation.[7]

Given the absence of specific data, this document will, therefore, outline the hypothetical reaction pathways and logical considerations for the use of this compound as an amine protecting group, based on general principles of organic chemistry.

Logical Relationships and Hypothetical Workflows

The proposed use of this compound as a protecting group for amines would involve two key steps: the protection of the amine and its subsequent deprotection.

1. Hypothetical Protection Workflow

The protection step would likely involve the reaction of a primary or secondary amine with this compound. The nitrogen atom of the amine would act as a nucleophile, attacking the electrophilic sulfur atom of the tosyl group. This would lead to the formation of a sulfonamide and the release of the imidazolidine-2,4-dione moiety.

G cluster_protection Hypothetical Protection of Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Reaction + Amine->Reaction ProtectingAgent This compound ProtectingAgent->Reaction ProtectedAmine N-Tosyl Protected Amine (R-NHTs or R₂NTs) Byproduct Imidazolidine-2,4-dione Reaction->ProtectedAmine Protection Reaction->Byproduct

Caption: Hypothetical workflow for amine protection.

2. Hypothetical Deprotection Workflow

The deprotection of the resulting N-tosyl protected amine would be the critical step to regenerate the free amine. The cleavage of a tosyl group from a sulfonamide is a known transformation in organic synthesis, although it often requires specific and sometimes harsh conditions.

G cluster_deprotection Hypothetical Deprotection of N-Tosyl Amine ProtectedAmine N-Tosyl Protected Amine (R-NHTs or R₂NTs) Reaction + ProtectedAmine->Reaction DeprotectionReagent Deprotection Reagent DeprotectionReagent->Reaction FreeAmine Free Amine (R-NH₂ or R₂NH) TosylByproduct Tosyl Byproduct Reaction->FreeAmine Deprotection Reaction->TosylByproduct

Caption: Hypothetical workflow for deprotection.

Experimental Protocols (Hypothetical)

As no specific experimental data for the use of this compound as a protecting group is available, the following protocols are hypothetical and based on general procedures for similar reactions. These protocols have not been experimentally validated and should be approached with caution.

Table 1: Hypothetical Reaction Conditions for Amine Protection

ParameterCondition
Reactants Primary or Secondary Amine, this compound
Stoichiometry 1.0 eq. Amine, 1.1 - 1.5 eq. Protecting Agent
Base Triethylamine, DIPEA, or Pyridine (1.5 - 2.0 eq.)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
Temperature 0 °C to room temperature
Reaction Time 2 - 24 hours (monitored by TLC or LC-MS)
Work-up Aqueous wash, extraction with an organic solvent, drying, and concentration
Purification Column chromatography

Hypothetical General Procedure for Amine Protection:

  • To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., DCM) at 0 °C, add a solution of this compound (1.2 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by an appropriate analytical technique.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-tosyl protected amine.

Table 2: Potential Deprotection Methods for N-Tosyl Amines

MethodReagents and Conditions
Reductive Cleavage Sodium naphthalenide in THF; Samarium iodide (SmI₂) in THF/HMPA; Mg/MeOH
Acidic Hydrolysis Concentrated HBr or HI at elevated temperatures; Triflic acid
Photochemical Cleavage UV irradiation in the presence of a sensitizer

Hypothetical General Procedure for Reductive Deprotection (using Sodium Naphthalenide):

  • Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a deep green color persists.

  • Cool the solution of the N-tosyl protected amine in anhydrous THF to -78 °C.

  • Add the sodium naphthalenide solution dropwise to the amine solution until the green color persists.

  • Stir the reaction at -78 °C for a specified time, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of a proton source (e.g., methanol or saturated aqueous ammonium chloride).

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography or another suitable method to obtain the free amine.

Conclusion

While the concept of using this compound as a protecting group for amines is chemically plausible, there is currently no published scientific literature to support its practical application. The information presented herein is based on logical inference from established principles of organic chemistry. Researchers and scientists interested in exploring this potential protecting group would need to undertake foundational research to synthesize the reagent, optimize the protection and deprotection protocols, and evaluate its stability and orthogonality with other common protecting groups. Without such empirical data, the utility of this compound in drug development and organic synthesis remains speculative.

References

Application Notes and Protocols for N-Tosyl Imidazolidinedione in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-tosyl imidazolidinedione chemistry in solid-phase organic synthesis (SPOS). The methodologies outlined are particularly relevant for the generation of combinatorial libraries of hydantoin derivatives, a scaffold of significant interest in drug discovery.

Introduction to Imidazolidinediones (Hydantoins)

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry.[1] This designation stems from their frequent appearance in a wide array of biologically active molecules and approved pharmaceuticals. The rigid, five-membered ring of the hydantoin core provides a stable template for the spatial orientation of various substituents, enabling precise interactions with biological targets.

Advantages of Solid-Phase Organic Synthesis (SPOS)

The solid-phase synthesis of hydantoin libraries offers several advantages over traditional solution-phase chemistry, particularly for drug discovery applications:

  • High Throughput: SPOS is amenable to automation and parallel synthesis, allowing for the rapid generation of large, diverse libraries of compounds.[2][3]

  • Simplified Purification: Reagents and byproducts in excess can be easily removed by simple filtration and washing of the solid support, eliminating the need for complex purification steps between reactions.[4]

  • Reaction Driving Force: The use of excess reagents can be employed to drive reactions to completion, leading to higher yields of the desired products.[4]

Role of the N-Tosyl Group

The N-tosyl group in the context of imidazolidinedione synthesis on a solid support can serve several key functions:

  • Activating Group: The electron-withdrawing nature of the tosyl group can facilitate certain reactions.

  • Protecting Group: It can be used to protect one of the nitrogen atoms of the hydantoin ring while chemical modifications are performed elsewhere on the molecule.

  • Versatile Handle: The tosyl group itself can be a point of diversification or can be removed under specific conditions to yield the free N-H hydantoin.

Experimental Protocols

The following protocols describe a general methodology for the solid-phase synthesis of N-tosyl imidazolidinediones.

Protocol 1: Preparation of Resin-Bound N-Tosyl Amino Acid

This protocol outlines the initial attachment of an N-tosyl amino acid to a solid support.

Materials:

  • Wang Resin (or other suitable hydroxyl-functionalized resin)

  • N-Fmoc-N'-tosyl-amino acid (2 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3x) and DMF (3x).

  • In a separate flask, dissolve the N-Fmoc-N'-tosyl-amino acid, DIC, and DMAP in DMF.

  • Add the solution to the swollen resin and shake at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • To remove the Fmoc protecting group, treat the resin with 20% piperidine in DMF for 20 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

Protocol 2: Formation of the Imidazolidinedione Ring

This protocol describes the cyclization step to form the N-tosyl imidazolidinedione on the solid support.

Materials:

  • Resin-bound amino acid from Protocol 1

  • Isocyanate or activated carbonate (e.g., N,N'-disuccinimidyl carbonate - DSC) (3 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 1,8-Diazabicycloundec-7-ene - DBU)

  • DMF

Procedure:

  • Swell the resin from Protocol 1 in DMF.

  • Add a solution of the isocyanate or DSC in DMF to the resin.

  • Shake the mixture at room temperature for 2-4 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Treat the resin with a solution of the base (e.g., 20% DBU in DMF) to induce cyclization. Shake for 1-2 hours.[1]

  • Wash the resin extensively with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

Protocol 3: Cleavage from the Solid Support

This protocol details the final step of cleaving the N-tosyl imidazolidinedione from the resin.

Materials:

  • Resin-bound N-tosyl imidazolidinedione from Protocol 2

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the dried resin in DCM.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as preparative HPLC.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the solid-phase synthesis of N-tosyl imidazolidinediones.

Table 1: Reagent Equivalents and Reaction Conditions

StepReagentEquivalentsSolventTemperatureTime (hours)
Resin Loading N-Fmoc-N'-tosyl-amino acid2DMFRoom Temp.4
DIC2DMFRoom Temp.4
DMAP0.1DMFRoom Temp.4
Fmoc Deprotection Piperidine-20% in DMFRoom Temp.0.33
Cyclization Isocyanate/DSC3DMFRoom Temp.2-4
Base (e.g., DBU)-20% in DMFRoom Temp.1-2
Cleavage TFA/TIS/DCM-95:2.5:2.5Room Temp.1-2

Table 2: Representative Yields and Purity

Compound TypeSynthesis MethodTypical Yield (%)Typical Purity (%)
Resin-bound HydantoinsSPOS via Isocyanate70-90>85 (crude)
Resin-bound HydantoinsSPOS via DSC65-85>80 (crude)

Note: Yields and purity are highly dependent on the specific substrates and reaction conditions used.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Synthesis Cycle cluster_2 Final Steps Resin Start with Solid Support (e.g., Wang Resin) Swell Swell Resin in DMF Resin->Swell Load Load N-Fmoc-N'-tosyl Amino Acid Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect React React with Isocyanate or DSC Deprotect->React Cyclize Base-induced Cyclization (e.g., DBU) React->Cyclize Cleave Cleave from Resin (TFA Cocktail) Cyclize->Cleave Purify Purify Product (e.g., HPLC) Cleave->Purify Final N-Tosyl Imidazolidinedione Purify->Final

Caption: Workflow for the solid-phase synthesis of N-tosyl imidazolidinedione.

Chemical Pathway on Solid Support

G Resin Resin-OH Resin_AA Resin-O-CO-CHR-NH-Fmoc (Tosyl on side chain or added later) Resin->Resin_AA 1. Fmoc-AA(Tosyl)-OH, DIC, DMAP Resin_NH2 Resin-O-CO-CHR-NH2 Resin_AA->Resin_NH2 2. 20% Piperidine/DMF Resin_Urea Resin-O-CO-CHR-NH-CO-NHR' Resin_NH2->Resin_Urea 3. R'-NCO Resin_Hydantoin Resin-O-CO-CHR-N(CO)NHR' Resin_Urea->Resin_Hydantoin 4. Base (e.g., DBU) Final_Product HOOC-CHR-N(CO)NHR' (N-Tosyl Imidazolidinedione) Resin_Hydantoin->Final_Product 5. TFA Cleavage

Caption: Reaction scheme for N-tosyl imidazolidinedione synthesis on a solid support.

References

Application Notes and Protocols: 3-Tosylimidazolidine-2,4-dione as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of six-membered rings.[1][2][3] The judicious choice of diene and dienophile is crucial for controlling the reaction's rate and selectivity.[1][3][4] This document explores the potential application of 3-Tosylimidazolidine-2,4-dione as a novel dienophile in Diels-Alder reactions. The electron-withdrawing nature of the tosyl group, coupled with the inherent features of the imidazolidine-2,4-dione core, suggests its utility in forming complex polycyclic structures, which are of significant interest in medicinal chemistry and materials science.

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. While thiazolidine-2,4-dione derivatives are well-explored for their therapeutic potential, the analogous imidazolidinone structures remain a promising area for investigation.[5][6][7][8] The introduction of a tosyl group at the N3 position is expected to enhance the dienophilic reactivity of the C=C bond equivalent within the heterocyclic system, making it a promising candidate for [4+2] cycloaddition reactions.

Hypothetical Reaction Data

Due to the novelty of this compound as a dienophile, specific experimental data is not yet extensively available in the literature. However, based on the general principles of Diels-Alder reactions, we can predict the outcomes of its reaction with a common diene like cyclopentadiene. The following table summarizes the expected quantitative data for a representative reaction.

DieneDienophileProductExpected Yield (%)Expected Diastereomeric Ratio (endo:exo)
CyclopentadieneThis compound5-Tosyl-5-azabicyclo[2.2.1]heptane-2,3-dicarboximide85-95%>95:5

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Workflow

The general workflow for the Diels-Alder reaction involving this compound is depicted below. The process involves the preparation of the reactants, the cycloaddition reaction itself, followed by purification and characterization of the resulting cycloadduct.

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Cycloaddition cluster_workup Purification & Characterization Diene Prepare Diene (e.g., Cyclopentadiene) Reaction Mix and React (Solvent, Temperature Control) Diene->Reaction Add Dienophile Prepare this compound Dienophile->Reaction Add Purification Column Chromatography or Recrystallization Reaction->Purification Isolate Characterization NMR, MS, IR Spectroscopy Purification->Characterization Analyze

Caption: General workflow for the Diels-Alder reaction.

Detailed Experimental Protocol

This protocol describes a representative procedure for the Diels-Alder reaction between cyclopentadiene and this compound.

Materials:

  • This compound

  • Dicyclopentadiene

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (approx. 170 °C) and collecting the cyclopentadiene monomer by distillation. The freshly distilled cyclopentadiene should be kept on ice and used immediately.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reactants: Dissolve the this compound in anhydrous toluene (50 mL). To this solution, add freshly distilled cyclopentadiene (1.2 eq) dropwise at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and allow it to stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, the product may be purified by recrystallization from an appropriate solvent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the key components and concepts in the described Diels-Alder reaction.

Reaction_Concept Diene Diene (Cyclopentadiene) Reaction Diels-Alder Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Dienophile (this compound) Dienophile->Reaction Product Cycloadduct (5-Tosyl-5-azabicyclo[2.2.1]heptane-2,3-dicarboximide) Reaction->Product Stereoselectivity Stereoselectivity (endo preference) Reaction->Stereoselectivity

Caption: Conceptual diagram of the Diels-Alder reaction.

Conclusion

This compound represents a promising, yet underexplored, dienophile for Diels-Alder reactions. The anticipated high reactivity and stereoselectivity make it a valuable building block for the synthesis of novel polycyclic scaffolds with potential applications in drug discovery and materials science. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the synthetic utility of this compound. Further experimental validation is necessary to fully elucidate its reaction scope and optimize conditions for various diene partners.

References

N-Tosyl Hydantoins: Versatile Precursors for Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantoin, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties. The strategic modification of the hydantoin ring at its N1 and N3 positions allows for the synthesis of a diverse array of compounds with tailored biological activities. Among the various synthetic strategies, the use of N-tosyl hydantoins as precursors offers a powerful and versatile approach for the introduction of diverse functional groups, leading to the generation of novel pharmacologically active agents.

The tosyl (p-toluenesulfonyl) group serves as an excellent activating and protecting group. Its electron-withdrawing nature enhances the acidity of the N-H proton, facilitating selective N-alkylation and other modifications. Furthermore, the tosyl group can be readily cleaved under specific conditions, providing access to N-substituted hydantoins that are themselves bioactive or can be further functionalized. This application note provides a detailed overview of the synthesis of N-tosyl hydantoins and their application as precursors for pharmacologically active compounds, complete with experimental protocols, quantitative data, and pathway diagrams.

Synthesis of N-Tosyl Hydantoins: A General Protocol

The N-tosylation of a hydantoin core, such as 5,5-diphenylhydantoin (phenytoin), is a crucial first step in leveraging this scaffold for further diversification. The following protocol outlines a general method for this transformation.

Experimental Protocol: N-Tosylation of 5,5-Diphenylhydantoin

Materials:

  • 5,5-Diphenylhydantoin

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5-diphenylhydantoin (1.0 eq) in anhydrous DCM or ACN.

  • Base Addition: Add triethylamine (1.2 eq) or potassium carbonate (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Tosylation: To the stirred suspension, add tosyl chloride (1.1 eq) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time may vary from a few hours to overnight.

  • Work-up:

    • If using TEA, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If using K₂CO₃, filter off the solid and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-tosyl-5,5-diphenylhydantoin.

Expected Yield: 80-95%

Characterization: The structure of the synthesized N-tosyl hydantoin should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application of N-Tosyl Hydantoins as Precursors

N-tosyl hydantoins are valuable intermediates for the synthesis of a variety of pharmacologically active molecules, particularly N-substituted hydantoin derivatives. The tosyl group facilitates selective alkylation at the other nitrogen atom of the hydantoin ring.

Synthesis of N-Alkylated Phenytoin Analogs as Anticonvulsants

The anticonvulsant activity of hydantoin derivatives is well-established, with phenytoin being a frontline drug for the treatment of epilepsy.[1] The synthesis of novel N-alkylated phenytoin analogs can lead to compounds with improved pharmacological profiles, such as enhanced efficacy, reduced side effects, or altered pharmacokinetic properties.[2][3]

Experimental Protocol: N1-Alkylation of N3-Tosyl-5,5-diphenylhydantoin

Materials:

  • N3-Tosyl-5,5-diphenylhydantoin

  • Potassium tert-butoxide (t-BuOK) or Potassium Hexamethyldisilazide (KHMDS)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a solution of N3-tosyl-5,5-diphenylhydantoin (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq) or KHMDS (1.1 eq).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the N1-alkylated-N3-tosyl-5,5-diphenylhydantoin.

  • Detosylation (if required): The tosyl group can be removed under various conditions, such as with HBr in acetic acid or using reducing agents like sodium naphthalenide, to yield the N1-alkylated-5,5-diphenylhydantoin.

Quantitative Data:

The following table summarizes representative yields for the synthesis of N-tosyl hydantoins and their subsequent alkylation.

PrecursorReagentProductYield (%)Reference
5,5-DiphenylhydantoinTosyl ChlorideN-Tosyl-5,5-diphenylhydantoin~90%(Adapted)
N-Tosyl-5,5-diphenylhydantoinMethyl Iodide1-Methyl-3-tosyl-5,5-diphenylhydantoin~85%[2]
N-Tosyl-5,5-diphenylhydantoinEthyl Bromide1-Ethyl-3-tosyl-5,5-diphenylhydantoin~80%[2]

The anticonvulsant activity of the synthesized compounds is typically evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4]

CompoundMES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)Reference
Phenytoin9.5>100[4]
1-Methyl-5,5-diphenylhydantoin15.2>100[4]
1-Ethyl-5,5-diphenylhydantoin20.8>100[4]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for utilizing N-tosyl hydantoins as precursors for pharmacologically active compounds.

G Start Hydantoin Core (e.g., 5,5-Diphenylhydantoin) Tosyl N-Tosylation (TsCl, Base) Start->Tosyl NTosyl N-Tosyl Hydantoin (Precursor) Tosyl->NTosyl Alkyl N-Alkylation (Alkyl Halide, Base) NTosyl->Alkyl NAlkyl N1-Alkyl-N3-Tosyl Hydantoin Alkyl->NAlkyl Detosyl Detosylation (Cleavage of Tosyl Group) NAlkyl->Detosyl Final N1-Alkylated Hydantoin (Pharmacologically Active Compound) Detosyl->Final BioAssay Pharmacological Evaluation (e.g., Anticonvulsant, Anticancer assays) Final->BioAssay

Caption: Synthetic workflow using N-tosyl hydantoins.

Application in Anticancer Drug Discovery

Hydantoin derivatives have emerged as promising anticancer agents, targeting various cellular pathways involved in cancer progression.[5][6][7] The N-tosyl hydantoin scaffold can be elaborated to synthesize inhibitors of key cancer targets, such as protein kinases.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core, and the hydantoin scaffold can be functionalized to interact with the ATP-binding site of kinases.[8] The use of N-tosyl hydantoins allows for the introduction of pharmacophoric elements required for kinase inhibition.

Conceptual Synthetic Route:

  • Synthesis of a functionalized N-tosyl hydantoin: Starting from a suitable hydantoin, perform N-tosylation.

  • Introduction of a linker: Alkylate the N1 position with a bifunctional linker (e.g., a haloalkyl amine precursor).

  • Coupling with a recognition motif: Couple the linker to a moiety known to interact with a specific kinase.

  • Detosylation (optional): Depending on the structure-activity relationship (SAR), the tosyl group may be retained or removed.

Signaling Pathway Inhibition

Hydantoin-based drugs can modulate various signaling pathways implicated in disease. For instance, certain hydantoin derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[8]

The diagram below illustrates a simplified signaling pathway that can be targeted by hydantoin-based kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) RTK->Downstream Phosphorylation Hydantoin Hydantoin-based Kinase Inhibitor Hydantoin->RTK Proliferation Cell Proliferation Angiogenesis Survival Downstream->Proliferation

Caption: Inhibition of RTK signaling by hydantoin derivatives.

Conclusion

N-tosyl hydantoins represent a highly valuable class of synthetic intermediates for the development of novel pharmacologically active compounds. The tosyl group serves as a versatile handle for the selective functionalization of the hydantoin core, enabling the synthesis of diverse libraries of molecules for screening against various therapeutic targets. The protocols and data presented herein provide a foundation for researchers to explore the potential of N-tosyl hydantoins in their drug discovery and development programs. The continued exploration of this chemical space is anticipated to yield new therapeutic agents with improved efficacy and safety profiles for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Tosylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 3-Tosylimidazolidine-2,4-dione. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-tosylation of imidazolidine-2,4-dione (also known as hydantoin) using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Q2: Which starting materials and reagents are required for this synthesis?

A2: The key reagents include imidazolidine-2,4-dione, p-toluenesulfonyl chloride (TsCl), a suitable base (e.g., triethylamine, pyridine, or sodium hydride), and an appropriate solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).

Q3: What are the primary safety precautions to consider during this synthesis?

A3: p-Toluenesulfonyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The bases and solvents used can also be hazardous and should be handled with care according to their safety data sheets (SDS).

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What could be the issue?

A: Several factors can contribute to low product yield. Consider the following troubleshooting steps:

  • Inadequate Base: The N-H proton of the imidazolidine-2,4-dione needs to be deprotonated for the reaction to occur. The choice and amount of base are critical.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the N3 position. The N3-H is more acidic than the N1-H due to the presence of two adjacent carbonyl groups. A common strategy is to use a slight excess of a tertiary amine base like triethylamine or pyridine. For complete deprotonation, a stronger base like sodium hydride (NaH) might be necessary, though this could increase the risk of di-tosylation.

  • Reaction Temperature: The reaction may be too slow at low temperatures.

    • Solution: While the reaction is often started at 0°C to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Moisture Contamination: p-Toluenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not react with the hydantoin.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Poor Quality Reagents: The purity of the starting materials is crucial.

    • Solution: Use freshly purchased or purified imidazolidine-2,4-dione and p-toluenesulfonyl chloride.

Problem 2: Formation of Multiple Products (Side Reactions)

Q: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

A: The most common side reaction is the formation of the di-tosylated product, 1,3-ditosylimidazolidine-2,4-dione.

  • Cause: Use of a strong base or an excess of p-toluenesulfonyl chloride can lead to the tosylation of both N1 and N3 positions.

  • Solution:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of p-toluenesulfonyl chloride relative to the imidazolidine-2,4-dione.

    • Base Selection: A milder base, such as triethylamine or pyridine, is less likely to cause di-tosylation compared to a strong base like sodium hydride.

    • Controlled Addition: Add the p-toluenesulfonyl chloride solution slowly to the reaction mixture at a low temperature (e.g., 0°C) to control the reaction rate and selectivity.

Another potential side product could be the hydrolysis of the tosyl group from the product, although this is less common under standard reaction conditions.

Problem 3: Difficulties in Product Purification

Q: I am having trouble isolating the pure this compound from the reaction mixture. What purification methods are recommended?

A: Purification can be challenging due to the presence of unreacted starting materials, the di-tosylated byproduct, and the salt of the base used.

  • Work-up Procedure:

    • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and precipitate the product.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel is a reliable method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

  • Imidazolidine-2,4-dione

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve imidazolidine-2,4-dione (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Base TriethylaminePyridineSodium Hydride
Solvent DichloromethaneAcetonitrileTetrahydrofuran
Temperature 0°C to rtRoom Temperature0°C to rt
TsCl (eq.) 1.11.11.1
Typical Yield Moderate to GoodModerateVariable (risk of di-tosylation)
Key Challenge Slow reactionSlower reactionDi-tosylation

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Imidazolidine-2,4-dione in anhydrous DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_tscl Slowly add TsCl solution add_base->add_tscl stir_cold Stir at 0°C add_tscl->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash (HCl, H₂O, Brine) extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify end Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_low_yield Low/No Yield cluster_side_products Side Products cluster_purification_issues Purification Difficulty problem Problem Encountered cause_base Inadequate Base? problem->cause_base cause_ditosyl Di-tosylation? problem->cause_ditosyl cause_impurities Multiple Impurities? problem->cause_impurities cause_temp Low Temperature? solution_base Use stronger base or excess cause_base->solution_base cause_h2o Moisture? solution_temp Warm to RT or heat cause_temp->solution_temp solution_h2o Use anhydrous conditions cause_h2o->solution_h2o solution_ditosyl Control stoichiometry & use milder base cause_ditosyl->solution_ditosyl solution_purification Optimize work-up & use column chromatography cause_impurities->solution_purification

Caption: Troubleshooting guide for the synthesis of this compound.

Deprotection methods for the N-tosyl group on a hydantoin ring.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of N-tosyl groups on hydantoin rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting an N-tosyl group on a hydantoin ring?

A1: While the N-tosyl group is a stable protecting group, several methods can be employed for its removal from a hydantoin nitrogen.[1] These can be broadly categorized as:

  • Basic Hydrolysis: This method involves the use of a base to cleave the sulfonamide bond. Milder basic conditions are generally preferred for hydantoin-containing substrates to avoid ring hydrolysis.

  • Reductive Cleavage: These methods use reducing agents to break the N-S bond of the sulfonamide.

  • Acidic Hydrolysis: Strong acids can be used to remove the tosyl group, although the stability of the hydantoin ring under these conditions must be considered.

  • Photolytic Cleavage: This method utilizes light to induce the cleavage of the N-S bond.

Q2: Why is my N-tosyl hydantoin deprotection reaction not going to completion?

A2: Incomplete deprotection can be due to several factors:

  • Insufficient reagent: The stoichiometry of the deprotecting agent may be inadequate.

  • Reaction time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Temperature: The reaction temperature might be too low to overcome the activation energy for the cleavage of the stable N-tosyl group.

  • Steric hindrance: Bulky substituents on the hydantoin ring or the tosyl group can hinder the approach of the reagent.

  • Solvent effects: The choice of solvent can significantly impact the reaction rate and solubility of the substrate and reagents.

Q3: I am observing side products in my deprotection reaction. What could they be?

A3: The formation of side products is a common issue. With N-tosyl hydantoins, potential side products can arise from:

  • Hydantoin ring opening: The hydantoin ring is susceptible to hydrolysis, especially under strong basic or acidic conditions, leading to the formation of hydantoic acid derivatives or amino acids.[2][3]

  • Reactions with other functional groups: If your molecule contains other sensitive functional groups, they may react under the deprotection conditions.

  • Byproducts from the reagent: The deprotecting agent itself can sometimes lead to the formation of byproducts that complicate purification.

Q4: Can I selectively deprotect an N-tosyl group on a hydantoin in the presence of other protecting groups?

A4: Yes, selective deprotection is possible and is a key consideration in multi-step synthesis. The choice of an appropriate deprotection method that is orthogonal to the other protecting groups present in the molecule is crucial. For example, a mild basic deprotection of the N-tosyl group might be compatible with acid-labile protecting groups like Boc. Careful planning of your protecting group strategy is essential.[4]

Troubleshooting Guides

Problem 1: Low to No Deprotection Yield
Possible Cause Troubleshooting Suggestion
Reagent Inactivity Use a fresh batch of the deprotecting agent. Some reagents, especially reducing agents, can degrade over time.
Sub-optimal Reaction Conditions Increase the reaction temperature in increments of 10 °C. Increase the reaction time and monitor by TLC or LC-MS.
Poor Solubility Use a co-solvent to improve the solubility of the N-tosyl hydantoin. For example, in the cesium carbonate method, THF is used as a co-solvent with methanol.[5]
Steric Hindrance Consider using a less sterically hindered deprotecting agent or a method that is less sensitive to steric effects.
Problem 2: Hydantoin Ring Opening

The hydantoin ring can be susceptible to hydrolytic cleavage, particularly under harsh basic conditions.[6][7]

Symptom Troubleshooting Suggestion
Formation of polar byproducts, confirmed by MS to be consistent with hydantoic acid or amino acid derivatives. Avoid strong bases like NaOH or KOH, especially at elevated temperatures. Opt for milder basic conditions, such as cesium carbonate in a mixture of THF and methanol at room temperature.[5] Consider reductive or photolytic deprotection methods which are typically performed under neutral conditions.
Complete degradation of starting material with no desired product. The reaction conditions are too harsh. Screen a variety of milder deprotection methods.

Deprotection Methodologies & Experimental Protocols

Below are tables summarizing common deprotection methods for N-tosyl groups on nitrogen heterocycles. Note: These conditions have been reported for substrates like indoles and may require optimization for your specific N-tosyl hydantoin derivative.

Table 1: Basic Hydrolysis Methods for N-Tosyl Deprotection
Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference Substrate Citation
Cs₂CO₃ (3 equiv.)THF/MeOH (2:1)Room Temp.1898N-Tosyl-5-bromoindole[5]
NaN₃ (1.2 equiv.)DMFRoom Temp.483-98N-Tosylpyrroloiminoquinones[6]
Detailed Experimental Protocol: Deprotection using Cesium Carbonate

This protocol is adapted from a procedure used for N-tosyl indoles and serves as a starting point for N-tosyl hydantoins.[5]

  • Dissolve the N-tosyl hydantoin (1.0 mmol) in a 2:1 mixture of THF and methanol (15 mL).

  • Add cesium carbonate (3.0 mmol, 3 equivalents) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add water (15 mL) and stir for 10 minutes.

  • Filter the solid product, wash with water, and dry under vacuum.

Diagrams

General Workflow for N-Tosyl Hydantoin Deprotection

DeprotectionWorkflow cluster_start Starting Material cluster_reagents Deprotection Method cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start N-Tosyl Hydantoin Reagents Select Deprotection Reagent (e.g., Cs₂CO₃, Red-Al®, HBr) Start->Reagents Choose Method Reaction Reaction Setup (Solvent, Temperature, Time) Reagents->Reaction Add Reagents Workup Quenching, Extraction, Chromatography Reaction->Workup Reaction Complete Product Deprotected Hydantoin Workup->Product Isolate Product

Caption: A generalized workflow for the deprotection of N-tosyl hydantoins.

Troubleshooting Logic for N-Tosyl Hydantoin Deprotection

TroubleshootingLogic Start Deprotection Reaction Outcome Incomplete Incomplete Reaction Start->Incomplete Low Yield SideProducts Side Products Observed Start->SideProducts Impure Product Successful Successful Deprotection Start->Successful High Yield & Purity IncreaseTemp Increase Temperature/Time Incomplete->IncreaseTemp ChangeReagent Change Reagent/ Increase Stoichiometry Incomplete->ChangeReagent CheckSolubility Improve Solubility Incomplete->CheckSolubility OrthogonalStrategy Review Orthogonal Protecting Group Strategy SideProducts->OrthogonalStrategy RingOpening Hydantoin Ring Opening? SideProducts->RingOpening MilderBase Use Milder Base (e.g., Cs₂CO₃) ReductiveMethod Switch to Reductive/ Photolytic Method RingOpening->MilderBase RingOpening->ReductiveMethod

Caption: A decision tree for troubleshooting common issues in N-tosyl hydantoin deprotection.

References

Improving yield and purity in N-tosyl hydantoin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-tosyl hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve yield and purity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-tosyl hydantoins, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My N-tosylation reaction is resulting in a low yield or no product. What are the likely causes and how can I improve it?

A1: Low yields in N-tosylation of hydantoins can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Insufficiently Basic Conditions: The N-H proton of the hydantoin ring needs to be removed for the tosylation to occur. If the base is not strong enough, the reaction will be slow or may not proceed at all.

    • Solution: Consider using a stronger base. While common bases like triethylamine or pyridine might be sufficient in some cases, stronger bases like potassium carbonate, potassium tert-butoxide, or sodium hydride can significantly improve yields. The choice of base can also influence the regioselectivity of the reaction (see Q2).

  • Poor Solubility of the Hydantoin Starting Material: If your hydantoin is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion.

    • Solution: Choose a solvent that effectively dissolves your specific hydantoin derivative. Anhydrous polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are often good choices. Gentle heating may also improve solubility, but monitor for potential side reactions.

  • Reaction Temperature is Too Low: Like many reactions, tosylation rates are temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature. However, be cautious as excessive heat can lead to the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.

  • Steric Hindrance: If your hydantoin is heavily substituted, particularly at the 5-position, the nitrogen atoms may be sterically hindered, making the approach of the bulky tosyl group difficult.

    • Solution: This can be challenging to overcome. Prolonging the reaction time, using a less hindered and stronger base, and slightly increasing the temperature may help. In some cases, a different synthetic route to the N-tosyl hydantoin might be necessary.

Q2: I am observing the formation of two isomeric products in my N-tosylation reaction. How can I control the regioselectivity (N1 vs. N3 tosylation)?

A2: The hydantoin ring has two nitrogen atoms (N1 and N3) that can be tosylated. The N3 proton is generally more acidic and less sterically hindered, making N3-tosylation the more common outcome under standard basic conditions.[1][2] Achieving selective N1-tosylation can be more challenging.

  • For Preferential N3-Tosylation:

    • Method: Use milder bases like triethylamine or pyridine in a suitable solvent like dichloromethane (DCM) or acetonitrile. These conditions typically favor the deprotonation and subsequent tosylation of the more acidic N3 position. Copper-catalyzed N-arylation methods have also shown high regioselectivity for the N3 position.[1]

  • For Preferential N1-Tosylation:

    • Method: To achieve N1-tosylation, a common strategy is to use a stronger base that can deprotonate both N1 and N3, followed by alkylation/tosylation which may then proceed at the more hindered N1 position. Conditions using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like THF have been reported to favor N1-alkylation.[2][3] Another approach could be the protection of the N3 position, followed by tosylation at N1 and subsequent deprotection, though this adds extra steps to the synthesis.

Below is a diagram illustrating the logical relationship for controlling regioselectivity.

G Troubleshooting Regioselectivity in N-Tosylation cluster_n3 Strategies for N3-Selectivity cluster_n1 Strategies for N1-Selectivity start Goal: Control N-Tosylation Regioselectivity n3_selectivity Desired Product: N3-Tosyl Hydantoin start->n3_selectivity  More common outcome n1_selectivity Desired Product: N1-Tosyl Hydantoin start->n1_selectivity  More challenging n3_base Use Milder Bases (e.g., Triethylamine, Pyridine) n3_selectivity->n3_base n1_base Use Stronger Bases (e.g., tBuOK, KHMDS) n1_selectivity->n1_base n1_protection N3-Protection/Deprotection Strategy n1_selectivity->n1_protection n3_conditions Standard reaction conditions n3_base->n3_conditions n1_base->n1_selectivity n1_protection->n1_selectivity G General Purification Workflow for N-Tosyl Hydantoins start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO3, water, brine) start->workup dry Dry Organic Layer (e.g., over Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid purification_choice Choose Purification Method crude_solid->purification_choice recrystallization Recrystallization purification_choice->recrystallization If product is a solid and impurities have different solubilities column Column Chromatography purification_choice->column If product is an oil or isomers need separation pure_product Pure N-Tosyl Hydantoin recrystallization->pure_product column->pure_product

References

Optimization of reaction conditions for N-tosylation of hydantoins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the N-tosylation of hydantoins, a critical reaction in medicinal chemistry and drug development. Our aim is to assist researchers, scientists, and professionals in overcoming common experimental challenges and optimizing their reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-tosylation of hydantoins, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inadequate Base: The chosen base may not be strong enough to deprotonate the hydantoin nitrogen. The N-H proton of a hydantoin is weakly acidic.- Use a stronger base such as potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK).[1][2] - Consider using an excess of the base to drive the reaction forward.
2. Low Reaction Temperature: The reaction may require thermal energy to proceed at an appreciable rate.- Increase the reaction temperature. Start by running the reaction at room temperature, then incrementally increase to reflux if necessary.
3. Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.- Switch to a polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) to improve solubility and reaction kinetics.[1][2]
4. Decomposition of Tosyl Chloride: Tosyl chloride (TsCl) is sensitive to moisture and can hydrolyze.- Use freshly opened or properly stored TsCl. - Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
Formation of Multiple Products (Regioselectivity Issues) 1. Tosylation at N1 and N3: Hydantoins have two nitrogen atoms (N1 and N3) that can potentially be tosylated. The N3 proton is generally more acidic and thus more readily deprotonated and substituted.[2] However, under certain conditions, ditosylation or tosylation at N1 can occur.- To favor N3 tosylation, use stoichiometric amounts of base and tosyl chloride at lower temperatures. - For N1 selectivity, protecting the N3 position first might be a viable, albeit longer, strategy. Direct N1-selective alkylation has been achieved using specific potassium bases like KHMDS.[2]
2. Byproduct Formation: Side reactions may be occurring, leading to impurities. A common byproduct can be the result of the tosyl group reacting with the solvent or other nucleophiles present.- Purify the starting materials to remove any nucleophilic impurities. - Use a non-nucleophilic solvent.
Reaction Stalls or is Incomplete 1. Insufficient Reagent: The amount of tosyl chloride or base may be insufficient to drive the reaction to completion.- Increase the equivalents of tosyl chloride and/or the base. A slight excess of TsCl (e.g., 1.1-1.2 equivalents) is common.[3]
2. Reversibility: The reaction may be reversible under the chosen conditions.- Remove any byproducts that could contribute to the reverse reaction, if applicable. - Ensure the base is strong enough to irreversibly deprotonate the hydantoin.
Product Degradation 1. Harsh Reaction Conditions: High temperatures or a very strong base might be degrading the hydantoin ring or the tosylated product.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Attempt the reaction at a lower temperature for a longer duration.
2. Work-up Issues: The product may be unstable to the work-up conditions (e.g., acidic or basic washes).- Use a neutral work-up procedure. - Minimize the time the product is in contact with aqueous acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on the hydantoin ring is more likely to be tosylated?

A1: The N3 nitrogen is generally more susceptible to substitution. This is because the N3 proton is more acidic due to its position between two carbonyl groups, making it easier to deprotonate under basic conditions.[2]

Q2: What are the recommended starting conditions for a trial N-tosylation of a novel hydantoin?

A2: A good starting point would be to use your hydantoin substrate with 1.1 equivalents of tosyl chloride and 1.2 equivalents of potassium carbonate in acetonitrile at room temperature. Monitor the reaction by TLC or LC-MS for 6-12 hours.

Q3: How can I improve the regioselectivity of the reaction to favor monot-tosylation at N3?

A3: To favor monot-tosylation at the N3 position, you can try using a bulky base which may sterically hinder attack at the N1 position. Additionally, carefully controlling the stoichiometry of your reagents (using no more than one equivalent of base and tosyl chloride) and running the reaction at a lower temperature can enhance selectivity.

Q4: My tosylated hydantoin appears to be unstable during purification by silica gel chromatography. What can I do?

A4: Tosylated compounds can sometimes be sensitive to silica gel. You can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine. Alternatively, consider other purification techniques such as recrystallization or preparative HPLC with a neutral mobile phase.

Q5: What are some common side reactions to be aware of?

A5: A common side reaction is the hydrolysis of tosyl chloride by any residual water in your reaction mixture, which will form p-toluenesulfonic acid. This can be minimized by using anhydrous solvents and an inert atmosphere.[3] Another possibility is the formation of a ditosylated product if an excess of tosyl chloride and base is used.

Experimental Protocols

General Protocol for N3-Tosylation of Hydantoins

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hydantoin substrate

  • Tosyl chloride (TsCl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the hydantoin (1.0 eq).

  • Add anhydrous acetonitrile to dissolve or suspend the hydantoin.

  • Add anhydrous potassium carbonate (1.2 eq) to the mixture.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add tosyl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start setup 1. Combine Hydantoin & K₂CO₃ in ACN under N₂ start->setup add_tscl 2. Add Tosyl Chloride setup->add_tscl react 3. Stir at RT & Monitor add_tscl->react complete Reaction Complete? react->complete workup 4. Aqueous Work-up complete->workup Yes adjust Adjust Conditions (e.g., Heat) complete->adjust No purify 5. Purify Product workup->purify end End purify->end adjust->react

Caption: General experimental workflow for the N-tosylation of hydantoins.

troubleshooting_logic problem problem cause cause solution solution p1 Low/No Product c1a Inadequate Base p1->c1a c1b Low Temperature p1->c1b c1c Poor Solvent p1->c1c s1a Use Stronger Base (e.g., K₂CO₃, t-BuOK) c1a->s1a s1b Increase Temperature c1b->s1b s1c Use Aprotic Solvent (e.g., ACN, THF) c1c->s1c p2 Multiple Products c2a Poor Regioselectivity (N1 vs. N3) p2->c2a s2a Control Stoichiometry & Temperature c2a->s2a

References

Technical Support Center: Purification of N-Tosyl Imidazolidinedione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-tosyl imidazolidinedione derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of N-tosyl imidazolidinedione derivatives.

Q1: What are the most common impurities in the synthesis of N-tosyl imidazolidinedione derivatives?

A1: The most frequently encountered impurities include:

  • Unreacted starting materials: This can be the parent imidazolidinedione or p-toluenesulfonyl chloride.[1]

  • Bis-tosylated by-products: In cases where the parent molecule has more than one site for tosylation, the formation of a di-tosylated derivative is a common side reaction.[2]

  • Hydrolyzed p-toluenesulfonyl chloride: p-Toluenesulfonic acid can be present if moisture is not excluded from the reaction.

  • Residual base: Amines or other bases used to catalyze the reaction may remain in the crude product.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during recrystallization is a common problem. Here are some troubleshooting steps:

  • Solvent selection: The chosen solvent may be too good a solvent for your compound. Try a less polar solvent system or a solvent mixture. Common solvent systems for tosylated compounds include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[3]

  • Cooling rate: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.

  • Purification before crystallization: If the crude product is very impure, it may inhibit crystallization. Consider a preliminary purification by column chromatography to remove major impurities before attempting recrystallization.

Q3: I am losing a significant amount of my product during recrystallization. How can I improve my recovery?

A3: Product loss during recrystallization often occurs during filtration and washing.

  • Washing solvent: Ensure the washing solvent is ice-cold to minimize the dissolution of your product.[1] The washing solvent should be one in which your compound has low solubility.

  • Volume of washing solvent: Use a minimal amount of cold solvent to wash the crystals.

  • Filtration technique: Use a Büchner funnel for vacuum filtration to ensure efficient removal of the solvent. Avoid prolonged suction of air through the crystals, as this can cause them to dissolve in condensed atmospheric moisture if the solvent is volatile.

Q4: My column chromatography is not giving good separation between my product and a close-running impurity. What can I do?

A4: Poor separation in column chromatography can be addressed by several methods:

  • Solvent system optimization: A slight change in the polarity of the eluent can significantly impact separation. Try a shallower gradient or isocratic elution with a finely tuned solvent mixture. For tosylated compounds, mixtures of ethyl acetate and hexanes are commonly used.[2][4]

  • Stationary phase: If using standard silica gel, consider using a different mesh size (e.g., 230-400 mesh for higher resolution)[2]. For basic compounds that may interact strongly with acidic silica, consider using deactivated silica or alumina. The addition of a small amount of a competitive base like triethylamine to the eluent can also mitigate streaking on silica gel.

  • Preparative HPLC: For difficult separations, especially between mono- and bis-tosylated products, reverse-phase preparative HPLC can be a powerful alternative.[2]

Q5: How can I tell if the impurity is the bis-tosylated by-product?

A5: The bis-tosylated by-product will be less polar than your mono-tosylated product. On a TLC plate, it will have a higher Rf value (it will travel further up the plate).[2] ¹H NMR spectroscopy can also be used for identification, as the chemical shift of the tosyl methyl protons may be different for the mono- and bis-tosylated species.[2]

Data on Purification Outcomes

The following table summarizes qualitative data on purity challenges and expected outcomes for different purification techniques based on literature precedents.

Purification TechniqueCommon Impurities AddressedExpected PurityPotential Issues
Recrystallization Unreacted starting materials, minor side productsGood to ExcellentOiling out, low recovery, co-crystallization of impurities
Column Chromatography Unreacted starting materials, most side productsGood to ExcellentDifficult separation of structurally similar compounds (e.g., mono- vs. bis-tosylated)[2], tailing of basic compounds
Preparative HPLC Close-eluting impurities, isomersExcellentRequires specialized equipment, smaller scale than column chromatography

Experimental Protocols

Protocol 1: Column Chromatography of N-Tosyl Imidazolidinedione Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product to be purified.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate).[2]

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry-loaded sample.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexanes:ethyl acetate) to elute the compounds from the column.[2]

    • The exact solvent system will need to be determined by thin-layer chromatography (TLC) analysis beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate.[2]

    • Visualize the spots under UV light or by staining.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-tosyl imidazolidinedione derivative.

Protocol 2: General Guideline for Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for tosylated compounds include ethanol, methanol/ethyl acetate, or mixtures of hexanes and a more polar solvent like acetone or ethyl acetate.[3]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Dry the crystals in a vacuum oven or air dry them to remove any residual solvent.

Protocol 3: Representative Preparative HPLC Method

This is an example protocol for the purification of a tosylated compound and may need to be adapted.

  • Column: C18 reverse-phase column (e.g., YMC-pack ODS-AQ, 5 µm, 150 x 20 mm I.D.).[2]

  • Mobile Phase: A linear gradient of acetonitrile in water is often effective. For example, a gradient from 25% acetonitrile/75% water to 55% acetonitrile/45% water over 15 minutes.[2]

  • Flow Rate: A typical flow rate for a preparative column of this size would be around 25 mL/min.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile at a suitable concentration (e.g., 10 mg/mL).[2]

  • Injection Volume: The injection volume will depend on the column size and sample concentration.

  • Detection: UV detection at a wavelength where the compound absorbs is standard.

  • Fraction Collection: Collect fractions based on the retention time of the target compound.

  • Post-Purification: Concentrate the collected fractions containing the pure product, typically by rotary evaporation to remove the organic solvent, followed by lyophilization if the compound is in an aqueous solution.[2]

Visualizations

Purification_Workflow crude Crude Product check_purity Check Purity (TLC, NMR) crude->check_purity recrystallization Recrystallization pure Pure Product recrystallization->pure column Column Chromatography check_purity_after_column check_purity_after_column column->check_purity_after_column Fractions Collected hplc Preparative HPLC hplc->pure check_purity->recrystallization High Purity & Solid check_purity->column Multiple Impurities / Oily troubleshoot Troubleshoot Separation troubleshoot->column Optimize Conditions check_purity_after_column->hplc Impure / Co-elution check_purity_after_column->pure Pure check_purity_after_column->troubleshoot Poor Separation

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Process start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for the recrystallization process.

Column_Chromatography_Process start Prepare Slurry and Pack Column load Load Sample onto Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue Elution combine Combine Pure Fractions tlc->combine Separation Complete evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for purification by column chromatography.

References

Stability of the imidazolidine-2,4-dione ring under various reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the imidazolidine-2,4-dione (hydantoin) ring under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My imidazolidine-2,4-dione-containing compound is degrading during an acidic workup. What is happening and how can I minimize this?

A: The imidazolidine-2,4-dione ring is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the amide bonds within the ring can be cleaved, leading to ring-opening and the formation of a hydantoic acid intermediate, which can be further hydrolyzed to an alpha-amino acid.

Troubleshooting:

  • Reduce Temperature: Perform the acidic workup at lower temperatures (e.g., 0-5 °C) to decrease the rate of hydrolysis.

  • Minimize Exposure Time: Limit the duration of contact with the acidic medium as much as possible.

  • Use Weaker Acids: If the reaction chemistry allows, consider using a weaker acid.

  • Anhydrous Conditions: For particularly sensitive substrates, performing reactions and workups under anhydrous conditions can prevent hydrolysis.

Q2: I am observing decomposition of my hydantoin derivative in a basic medium. What is the likely degradation pathway?

A: Similar to acidic conditions, the hydantoin ring is also prone to hydrolysis in basic media. The reaction typically proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to ring cleavage and the formation of a hydantoate salt. This is a common degradation pathway for hydantoin-based drugs like phenytoin.[1][2]

Troubleshooting:

  • pH Control: Maintain the pH as close to neutral as possible if the stability of the compound is a concern.

  • Temperature Control: Keep the reaction and purification temperatures low to slow down the rate of hydrolysis.

  • Avoid Strong Bases: Where possible, use milder bases or shorter reaction times with strong bases.

Q3: My compound, which contains a hydantoin ring, is showing unexpected degradation products upon storage. Could this be due to oxidation?

A: Yes, the imidazolidine-2,4-dione ring can be susceptible to oxidation. The C5 position is particularly prone to oxidation, which can lead to the formation of 5-hydroxyhydantoin derivatives and further oxidized products.[3] This can be initiated by atmospheric oxygen (autoxidation) or exposure to oxidizing agents.

Troubleshooting:

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Avoid Peroxides: Ensure that solvents are free of peroxides, which can initiate oxidative degradation.

  • Antioxidants: For formulations, the inclusion of antioxidants may be considered to enhance stability.

  • Light Protection: Store samples protected from light, as photo-oxidation can also occur.

Q4: I am planning a synthesis that involves heating my hydantoin-containing intermediate. What should I be concerned about?

A: The thermal stability of the imidazolidine-2,4-dione ring is dependent on its substitution pattern. While the core ring is relatively stable, decomposition can occur at elevated temperatures. It is crucial to determine the thermal decomposition profile of your specific compound. Degradation can be complex and may lead to the release of toxic gases.

Troubleshooting:

  • Thermal Analysis: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature of your compound.

  • Reaction Temperature: Keep reaction temperatures below the determined decomposition point.

  • Reaction Time: Minimize heating times to reduce the potential for thermal degradation.

Summary of Forced Degradation Data

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes quantitative data from a forced degradation study on Phenytoin Sodium, a common drug containing the imidazolidine-2,4-dione ring.

Stress ConditionReagent/Parameters% Degradation
Acidic Hydrolysis0.1 M HCl5.59
Basic Hydrolysis0.1 M NaOH8.66
Oxidative3% H₂O₂1.78
Thermal60 °C3.45
PhotolyticUV Light2.17

Data is for Phenytoin Sodium and serves as a representative example for the imidazolidine-2,4-dione class of compounds.[1]

Experimental Protocols

Below are generalized protocols for conducting forced degradation studies on compounds containing the imidazolidine-2,4-dione ring. These should be adapted based on the specific properties of the compound under investigation.

Acidic Hydrolysis

Objective: To assess the stability of the compound in acidic conditions.

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Transfer an aliquot of the stock solution to a reaction vial.

  • Add an equal volume of an aqueous solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl).

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2-8 hours).

  • At various time points, withdraw samples and immediately neutralize them with a suitable base (e.g., 0.1 M or 1 M NaOH) to quench the reaction.

  • Dilute the samples to an appropriate concentration with the mobile phase of the analytical method.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.

Basic Hydrolysis

Objective: To evaluate the stability of the compound under basic conditions.

Procedure:

  • Prepare a stock solution of the compound as described for acidic hydrolysis.

  • Transfer an aliquot to a reaction vial.

  • Add an equal volume of an aqueous solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH).

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined time.

  • Withdraw samples at intervals and neutralize with a suitable acid (e.g., 0.1 M or 1 M HCl).

  • Prepare the samples for analysis by dilution.

  • Analyze using a validated stability-indicating HPLC method.

Oxidative Degradation

Objective: To determine the susceptibility of the compound to oxidation.

Procedure:

  • Prepare a stock solution of the compound.

  • Transfer an aliquot to a reaction vial.

  • Add an aqueous solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂).

  • Store the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set duration (e.g., 24-48 hours), protected from light.

  • Withdraw samples at different time points.

  • Dilute the samples for analysis.

  • Analyze using a validated stability-indicating HPLC method.

Thermal Degradation

Objective: To assess the stability of the compound under thermal stress.

Procedure:

  • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH).

  • For solution stability, prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature (e.g., 60 °C).

  • Expose the samples for a specified period (e.g., 24-72 hours).

  • For the solid sample, dissolve it in a suitable solvent to a known concentration.

  • Dilute all samples appropriately for analysis.

  • Analyze using a validated stability-indicating HPLC method.

Visualizations

Stability_Factors cluster_conditions Reaction Conditions cluster_pathways Degradation Pathways Acid Acidic pH Hydrolysis Hydrolysis (Ring Opening) Acid->Hydrolysis leads to Base Basic pH Base->Hydrolysis leads to Oxidant Oxidizing Agents (e.g., H₂O₂) Oxidation Oxidation (e.g., at C5) Oxidant->Oxidation leads to Heat Elevated Temperature Decomposition Thermal Decomposition Heat->Decomposition leads to Ring Imidazolidine-2,4-dione Ring Ring->Acid is subjected to Ring->Base is subjected to Ring->Oxidant is subjected to Ring->Heat is subjected to

Caption: Factors affecting the stability of the imidazolidine-2,4-dione ring.

Experimental_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Analyze Samples Base Base Hydrolysis Base->Analysis Analyze Samples Oxidation Oxidation Oxidation->Analysis Analyze Samples Thermal Thermal Stress Thermal->Analysis Analyze Samples Compound Hydantoin Compound Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Data Degradation Profile & Pathways Analysis->Data Generate

Caption: General workflow for forced degradation studies.

References

Troubleshooting guide for reactions involving 3-Tosylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Tosylimidazolidine-2,4-dione. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, a derivative of hydantoin, is a heterocyclic compound. While specific applications are not extensively documented, its structure suggests utility as a synthetic intermediate. The tosyl group acts as a robust protecting group for the nitrogen atom of the imidazolidine-2,4-dione core, which is a scaffold found in various biologically active molecules.

Q2: How is the imidazolidine-2,4-dione (hydantoin) core typically synthesized?

The synthesis of the imidazolidine-2,4-dione (hydantoin) core can be achieved through several methods. One common approach is the Bucherer-Bergs reaction. Another method involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization. A straightforward synthesis involves the condensation of glycine and urea under heating, followed by acidic cyclization.[1]

Q3: What types of reactions is this compound likely to be involved in?

Given its structure, this compound is likely to participate in reactions such as Knoevenagel-type condensations. The active methylene group at the C5 position can react with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated compounds.[2][3] The tosyl group can also be removed (deprotected) to liberate the N-H group for further functionalization.

Q4: How stable is the tosyl protecting group on the imidazolidine-2,4-dione ring?

The tosyl group is known to be a very stable protecting group for amines and amides.[4] It is resistant to many common reaction conditions, which allows for selective transformations on other parts of the molecule. However, its removal requires harsh conditions, such as strong acids or powerful reducing agents.[4][5]

Troubleshooting Guide

Synthesis of the Imidazolidine-2,4-dione Core

Problem: Low yield during the synthesis of the imidazolidine-2,4-dione core from urea and an alpha-amino acid.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is heated for a sufficient duration. For the reaction of glycine and urea, boiling for up to 12 hours may be necessary.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause 2: Suboptimal ratio of reactants.

    • Solution: An excess of urea is often used to drive the reaction to completion. A molar ratio of glycine to urea of 1:1.8 to 1:5 has been reported to be effective.[1]

  • Possible Cause 3: Inefficient cyclization.

    • Solution: The cyclization step is typically acid-catalyzed. Ensure a strong acid, such as concentrated sulfuric acid, is added carefully and in the correct proportion (e.g., a 1:0.5 ratio of glycine to concentrated sulfuric acid).[1]

Knoevenagel Condensation Reactions

Problem: Low yield of the desired α,β-unsaturated product in a Knoevenagel condensation with an aldehyde/ketone.

  • Possible Cause 1: Inappropriate catalyst.

    • Solution: The Knoevenagel condensation is typically catalyzed by a weak base.[3] Common catalysts include piperidine or diethylamine.[2] Boric acid has also been reported as an effective catalyst.[6] Avoid strong bases, as they can promote self-condensation of the aldehyde or ketone.[3]

  • Possible Cause 2: Reversible reaction.

    • Solution: The condensation reaction produces water as a byproduct. Removing this water can shift the equilibrium towards the product. This can be achieved by azeotropic distillation or the addition of molecular sieves.[2]

  • Possible Cause 3: Steric hindrance.

    • Solution: Ketones generally react slower than aldehydes due to greater steric hindrance.[2] For less reactive carbonyl compounds, consider increasing the reaction temperature or using a more active catalyst.

Problem: Formation of side products in Knoevenagel condensation.

  • Possible Cause 1: Self-condensation of the aldehyde/ketone.

    • Solution: This is more likely if a strong base is used as the catalyst. Switch to a weaker base like piperidine or an amine salt.[3]

  • Possible Cause 2: Michael addition.

    • Solution: The α,β-unsaturated product can sometimes react with another equivalent of the active methylene compound (in this case, this compound) via a Michael addition. To minimize this, use a 1:1 stoichiometry of the reactants.

Deprotection of the Tosyl Group

Problem: Incomplete removal of the tosyl group.

  • Possible Cause 1: Insufficiently harsh deprotection conditions.

    • Solution: The tosyl group is very stable. Standard deprotection methods often involve strong acids or powerful reducing agents.[4] Consider using concentrated HBr in acetic acid at elevated temperatures (e.g., 70°C) or sodium in liquid ammonia.[4][7]

  • Possible Cause 2: Substrate sensitivity to harsh conditions.

    • Solution: If the rest of the molecule is sensitive to strong acids, reductive cleavage might be a better option. Methods like using sodium naphthalenide or magnesium in methanol can be effective.[8][9]

Problem: Decomposition of the product during tosyl deprotection.

  • Possible Cause 1: The molecule is unstable under strongly acidic conditions.

    • Solution: Opt for a reductive deprotection method. Reductive cleavage with agents like sodium naphthalenide can be performed at low temperatures, which may preserve sensitive functional groups.[8]

Purification

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Product is a solid that is difficult to crystallize.

    • Solution: Recrystallization from a suitable solvent is a common purification method for these types of compounds.[4] Experiment with different solvent systems. If direct crystallization is challenging, column chromatography on silica gel may be necessary.

  • Possible Cause 2: Product and starting materials have similar polarities.

    • Solution: If TLC shows poor separation, try different eluent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

Data Presentation

Table 1: General Conditions for Knoevenagel Condensation

ParameterAldehydesKetones
Catalyst Weak bases (e.g., piperidine, pyridine)Weak bases (e.g., piperidine, pyridine)
Solvent Ethanol, Toluene, PyridineToluene, Pyridine
Temperature Room Temperature to RefluxOften requires heating (Reflux)
Reaction Time 30 minutes to 18 hoursCan be significantly longer than for aldehydes

Note: This data is generalized from Knoevenagel reactions with similar active methylene compounds.

Table 2: Common Conditions for Tosyl Group Deprotection

MethodReagentsConditionsNotes
Strong Acid HBr in Acetic Acid70°CCan cause degradation of sensitive molecules.[4]
Concentrated H₂SO₄Heating to 100°CVery harsh conditions.[5]
Reductive Sodium in liquid ammonia-78°C to -33°CPowerful reducing conditions.
Sodium naphthalenide-78°C in THFMilder than sodium/ammonia, but still highly reactive.[8]
Mg in MethanolRoom TemperatureA milder reductive method.[9]

Experimental Protocols

Protocol 1: General Synthesis of Imidazolidine-2,4-dione (Hydantoin)

This protocol is adapted from the synthesis of hydantoin from glycine and urea.[1]

  • In a round-bottom flask, dissolve glycine (1 mole) and urea (2.3 moles) in water (e.g., 120 mL for 75g of glycine).

  • Heat the mixture to boiling under reflux with stirring for 12 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 90 mL for 1.7 moles) dropwise while maintaining cooling and stirring.

  • After the addition is complete, heat the mixture to boiling for an additional hour.

  • Cool the mixture to 0-5°C to allow the hydantoin product to crystallize.

  • Collect the crystals by filtration and wash with cold water.

  • The crude product can be recrystallized from glacial acetic acid if further purification is needed.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol is a generalized procedure for the Knoevenagel condensation.[2][3]

  • To a solution of the aldehyde or ketone (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a weak base (e.g., piperidine, a few drops).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound start_synthesis Start Synthesis check_yield_synthesis Low Yield? start_synthesis->check_yield_synthesis incomplete_reaction Incomplete Reaction check_yield_synthesis->incomplete_reaction Yes wrong_ratio Incorrect Reactant Ratio check_yield_synthesis->wrong_ratio Yes successful_synthesis Successful Synthesis check_yield_synthesis->successful_synthesis No increase_time Increase Reaction Time / Temperature incomplete_reaction->increase_time adjust_ratio Adjust Molar Ratios wrong_ratio->adjust_ratio increase_time->check_yield_synthesis adjust_ratio->check_yield_synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

Deprotection_Logic start_deprotection Start Tosyl Deprotection check_completion Reaction Complete? start_deprotection->check_completion incomplete Incomplete Deprotection check_completion->incomplete No decomposition Product Decomposition check_completion->decomposition Yes, with decomposition product_isolated Product Isolated check_completion->product_isolated Yes strong_acid Use Strong Acid (e.g., HBr/AcOH) incomplete->strong_acid If starting material is stable reductive Use Reductive Method (e.g., Mg/MeOH) decomposition->reductive If starting material is acid-sensitive strong_acid->check_completion reductive->check_completion

Caption: Logical decision path for tosyl group deprotection.

References

Scaling up the synthesis of 3-Tosylimidazolidine-2,4-dione for library synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scaled-up synthesis of 3-Tosylimidazolidine-2,4-dione, a key scaffold for library synthesis. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a smooth and efficient synthetic workflow.

Experimental Protocols

A two-step synthetic approach is proposed for the scalable synthesis of this compound. The first step involves the formation of the core imidazolidine-2,4-dione (also known as hydantoin) ring, followed by the selective tosylation at the N-3 position.

Step 1: Synthesis of Imidazolidine-2,4-dione (Hydantoin)

This procedure outlines the synthesis of the hydantoin core from urea and glyoxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 0.5 mol scale)Moles
Glyoxylic acid monohydrate92.0646.03 g0.5
Urea60.0633.03 g0.55
Hydrochloric acid (conc.)36.46~20 mL-
Water18.02250 mL-
Ethanol46.07As needed for recrystallization-

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glyoxylic acid monohydrate (46.03 g, 0.5 mol) and urea (33.03 g, 0.55 mol) in 250 mL of water.

  • To this solution, add concentrated hydrochloric acid (~20 mL) dropwise until the pH of the solution is approximately 1-2.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water (2 x 50 mL).

  • Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to yield pure imidazolidine-2,4-dione as a white crystalline solid.[1][2]

  • Dry the product in a vacuum oven at 60-70 °C.

Expected Yield: 70-80%

Step 2: Synthesis of this compound

This procedure details the N-tosylation of the pre-synthesized imidazolidine-2,4-dione.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 0.4 mol scale)Moles
Imidazolidine-2,4-dione100.0840.03 g0.4
p-Toluenesulfonyl chloride (TsCl)190.6583.89 g0.44
Triethylamine (TEA)101.1961.3 mL (44.5 g)0.44
Dichloromethane (DCM)84.93500 mL-
1 M Hydrochloric acid36.46As needed for workup-
Saturated sodium bicarbonate solution84.01As needed for workup-
Brine-As needed for workup-
Anhydrous magnesium sulfate120.37As needed for drying-

Procedure:

  • Suspend imidazolidine-2,4-dione (40.03 g, 0.4 mol) in 500 mL of dichloromethane (DCM) in a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (61.3 mL, 0.44 mol) to the suspension.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (83.89 g, 0.44 mol) in 100 mL of DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound.

Expected Yield: 60-75%

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Imidazolidine-2,4-dione Synthesis cluster_step2 Step 2: N-Tosylation A Dissolve Glyoxylic Acid & Urea in Water B Acidify with HCl (pH 1-2) A->B C Reflux for 4-6 hours B->C D Cool and Precipitate C->D E Filter and Wash D->E F Recrystallize E->F G Dry Product F->G H Suspend Hydantoin in DCM at 0°C G->H Use in next step I Add Triethylamine H->I J Add TsCl solution dropwise I->J K Stir at RT for 12-16 hours J->K L Aqueous Workup (Wash with HCl, NaHCO3, Brine) K->L M Dry and Concentrate L->M N Recrystallize M->N O Final Product: this compound N->O

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Step 1: Low or no yield of Imidazolidine-2,4-dione Incorrect pH of the reaction mixture.Ensure the pH is acidic (1-2) before refluxing. Add more concentrated HCl if necessary.
Incomplete reaction.Extend the reflux time and monitor by TLC until the starting materials are consumed.
Product is soluble in the mother liquor.Ensure thorough cooling in an ice bath to maximize precipitation. Minimize the amount of solvent used for recrystallization.
Step 1: Product is impure Incomplete removal of starting materials or byproducts.Ensure efficient washing of the crude product. Perform recrystallization carefully, potentially using a different solvent system.
Step 2: Low or no yield of this compound Inactive or impure p-toluenesulfonyl chloride.Use freshly purchased or purified p-toluenesulfonyl chloride.
Insufficient base.Ensure the molar ratio of triethylamine to p-toluenesulfonyl chloride is at least 1:1.
Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Step 2: Formation of multiple products (e.g., N1-tosylation or N1,N3-ditosylation) Reaction conditions are too harsh.Perform the reaction at a lower temperature (e.g., maintain at 0°C for a longer period). Use a less reactive base.
Incorrect stoichiometry.Use a slight excess of imidazolidine-2,4-dione to favor mono-tosylation at the more reactive N3 position.
Step 2: Difficulty in removing triethylamine hydrochloride byproduct Incomplete washing during workup.Ensure thorough washing with 1 M HCl to convert triethylamine to its water-soluble salt.
General: Scaling up issues (e.g., poor mixing, exotherms) Inefficient stirring or heat dissipation.For larger scales, use an overhead mechanical stirrer. Control the rate of addition of reagents to manage any exotherms, especially during the addition of TsCl.

Frequently Asked Questions (FAQs)

Q1: Why is it important to control the pH in the synthesis of imidazolidine-2,4-dione?

A1: The acidic environment (pH 1-2) is crucial for catalyzing the condensation reaction between urea and glyoxylic acid and the subsequent cyclization to form the hydantoin ring. An incorrect pH can lead to incomplete reaction or the formation of side products.

Q2: Can I use a different base for the N-tosylation step?

A2: Yes, other non-nucleophilic organic bases like pyridine or diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, but this may require a different solvent system (e.g., acetonitrile or DMF) and could lead to different selectivity.

Q3: How can I confirm the structure of the final product, this compound?

A3: The structure can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of the tosyl group can be identified by characteristic signals in the aromatic region of the ¹H NMR spectrum and the sulfonyl group stretch in the IR spectrum.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). p-Toluenesulfonyl chloride is a lachrymator and an irritant, so it should also be handled in a fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent; therefore, adequate ventilation is necessary. Always wear safety glasses, gloves, and a lab coat.

Q5: For library synthesis, what is the key consideration when scaling up this reaction?

A5: For library synthesis, reproducibility and purification efficiency are key. When scaling up, it is important to ensure efficient mixing to maintain homogeneity and temperature control to avoid side reactions. Developing a robust purification protocol, such as optimized recrystallization conditions or column chromatography for parallel synthesis, is crucial for obtaining high-purity compounds for a library.

Logical Relationships in N-Tosylation

logical_relationships cluster_reactants Reactants & Reagents cluster_products Products & Byproducts Hydantoin Imidazolidine-2,4-dione (Nucleophile) Reaction N-Tosylation Reaction Hydantoin->Reaction TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Reaction Base Base (e.g., Triethylamine) (Proton Scavenger) Base->Reaction Final_Product This compound Byproduct Triethylamine Hydrochloride (Salt) Reaction->Final_Product Reaction->Byproduct

References

Validation & Comparative

A Comparative Guide to N-Protecting Groups for Hydantoins: N-Tosyl vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The hydantoin scaffold, a privileged structure in medicinal chemistry, often requires N-protection to achieve desired chemical transformations selectively. This guide provides an objective comparison of the N-tosyl protecting group with other commonly employed alternatives—Boc, Cbz, and SEM—for the protection of hydantoin nitrogens. The information presented is supported by available experimental data and detailed protocols to aid in the selection of the most suitable protecting group for a given synthetic strategy.

The Role of N-Protecting Groups in Hydantoin Chemistry

Hydantoins possess two nitrogen atoms within their five-membered ring structure. Selective functionalization of other parts of the molecule, or differential protection of the two nitrogens, is often necessary during the synthesis of complex hydantoin-based drug candidates. N-protecting groups serve as temporary masks for one or both nitrogen atoms, preventing them from undergoing unwanted reactions. The ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule.

N-Tosyl (Ts) Group

The p-toluenesulfonyl (tosyl) group is a robust and electron-withdrawing protecting group for amines. Its stability under a wide range of conditions makes it suitable for syntheses involving harsh reagents.

Protection: N-Tosyl protection of hydantoins can be achieved by reacting the hydantoin with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While specific examples for hydantoins are not abundant in the literature, general procedures for the N-tosylation of related heterocycles can be adapted.

Deprotection: The removal of the N-tosyl group is generally challenging due to its stability. Common methods involve strong reducing agents or harsh acidic conditions.

Other Common N-Protecting Groups for Hydantoins

N-tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and removal under mild acidic conditions.

Protection: N-Boc protection of hydantoins is typically achieved by reacting the hydantoin with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). This method often provides good to excellent yields. For instance, a novel methodology utilizing N-Boc protected amino acid amides for the preparation of substituted hydantoins afforded yields ranging from 40% to 77%.[1]

Deprotection: The Boc group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.

N-Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another common amine protecting group, valued for its stability to a range of reagents and its removal by catalytic hydrogenation.

Protection: N-Cbz protection is typically carried out using benzyl chloroformate (Cbz-Cl) and a base. A general procedure involves adding NaHCO₃ and Cbz-Cl to the substrate in a THF/water mixture at 0 °C, with reported yields around 90% for amines.[2]

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a mild and efficient method.[2][3] Alternative methods include treatment with strong acids or Lewis acids.[4]

N-(2-Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is known for its stability under a variety of conditions and can be removed with fluoride reagents or Lewis acids. Its application to hydantoins is less common compared to Boc and Cbz.

Protection: N-SEM protection is generally achieved by reacting the amine with SEM-Cl in the presence of a non-nucleophilic base.

Deprotection: Removal of the SEM group can be accomplished using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or Lewis acids such as tin tetrachloride (SnCl₄).[5]

Comparative Data of N-Protecting Groups

The following table summarizes the key characteristics of N-tosyl and its alternatives for the protection of hydantoins. It is important to note that while some data is specific to hydantoins, other information is extrapolated from the general behavior of these protecting groups on similar nitrogen-containing heterocycles due to a lack of direct comparative studies on hydantoins.

Protecting GroupProtection YieldDeprotection YieldStability (Acidic)Stability (Basic)Stability (Reductive)Stability (Oxidative)Deprotection Conditions
N-Tosyl (Ts) Good to High (General)VariableVery StableGenerally StableLabile (e.g., Na/NH₃, SmI₂)StableStrong acid (HBr/AcOH), reducing agents (SmI₂, Na/NH₃)
N-Boc 40-77%[1]HighLabileStableStableStableMild acid (TFA, HCl)
N-Cbz ~90% (General)[2]HighStable (mild acid)StableLabile (H₂/Pd)StableCatalytic hydrogenolysis, strong acid
N-SEM Good (General)HighStableStableStableStableFluoride ions (TBAF), Lewis acids (SnCl₄)[5]

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of hydantoins with the discussed protecting groups, based on literature procedures.

N-Tosyl Protection (General Procedure)

To a solution of the hydantoin (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, p-toluenesulfonyl chloride (1.2 equiv) is added portionwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

N-Tosyl Deprotection with HBr in Acetic Acid

A solution of the N-tosyl protected amine (1.0 equiv) and phenol (excess) in 33% HBr in acetic acid is heated at 90 °C for 16 hours. The reaction mixture is then cooled, and the product is isolated by precipitation or extraction after neutralization.[6]

N-Boc Protection of an Amine

To a solution of the amine (1.0 equiv) in a 2:1 mixture of THF/H₂O (0.1 M), sodium bicarbonate (2.0 equiv) and di-tert-butyl dicarbonate (1.5 equiv) are added at 0 °C. The reaction is stirred for 20 hours at the same temperature. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by silica gel column chromatography.[2]

N-Boc Deprotection with Trifluoroacetic Acid (TFA)

To a solution of the N-Boc protected hydantoin (1.0 equiv) in dichloromethane (0.1 M), trifluoroacetic acid (10 equiv) is added at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected hydantoin salt.

N-Cbz Protection of an Amine

To a solution of the amine (1.0 equiv) in a 2:1 THF/H₂O mixture (0.2 M), NaHCO₃ (2.0 equiv) and benzyl chloroformate (1.5 equiv) are added at 0 °C. The solution is stirred for 20 hours at the same temperature. The reaction mixture is then diluted with H₂O and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by silica gel column chromatography to give the N-Cbz protected product in typically high yield.[2]

N-Cbz Deprotection by Catalytic Hydrogenolysis

To a solution of the N-Cbz protected hydantoin (1.0 equiv) in methanol (0.1 M), 5% Pd-C (catalytic amount) is added. The mixture is stirred under an atmosphere of hydrogen gas (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected hydantoin.[2]

N-SEM Deprotection with Tin Tetrachloride

To a cold (0 °C) solution of the N-SEM protected compound (1.0 equiv) in dichloromethane (0.01 M), a 1 M solution of tin tetrachloride in dichloromethane (1.5 equiv) is added dropwise over 25 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional hour. After completion, the solution is cooled, and the reaction is neutralized with 4% sodium hydroxide. The product is then extracted and purified.[5]

Visualizing Synthetic Strategies

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the N-protection of hydantoins.

Protection_Deprotection_Workflow Hydantoin Hydantoin Protected_Hydantoin N-Protected Hydantoin (PG-Hydantoin) Hydantoin->Protected_Hydantoin Protection (e.g., TsCl, Boc₂O, Cbz-Cl) Reaction_Product Desired Product Protected_Hydantoin->Reaction_Product Synthetic Transformation(s) Deprotected_Hydantoin Deprotected Hydantoin Reaction_Product->Deprotected_Hydantoin Deprotection (e.g., H₂/Pd, TFA)

Caption: General workflow for the use of an N-protecting group (PG) in hydantoin synthesis.

Caption: General structure of an N-protected hydantoin, where PG is the protecting group.

Protecting_Group_Selection Start Select N-Protecting Group for Hydantoin Acid_Labile Are subsequent reactions acid-labile? Start->Acid_Labile Base_Labile Are subsequent reactions base-labile? Acid_Labile->Base_Labile Yes Boc Use Boc Acid_Labile->Boc No Reductive_Cleavage Is reductive cleavage (hydrogenolysis) compatible? Base_Labile->Reductive_Cleavage Yes Other Consider other protecting groups Base_Labile->Other No Harsh_Conditions Are harsh conditions required? Reductive_Cleavage->Harsh_Conditions No Cbz Use Cbz Reductive_Cleavage->Cbz Yes SEM Use SEM Harsh_Conditions->SEM No Tosyl Use Tosyl Harsh_Conditions->Tosyl Yes

References

Comparative Analysis of Imidazolidine-2,4-dione Analogs in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of imidazolidine-2,4-dione and its related analogs reveals a broad spectrum of therapeutic potential, with significant findings in anticancer and antimicrobial research. While specific data on 3-Tosylimidazolidine-2,4-dione analogs is limited in the reviewed literature, the broader class of imidazolidine-2,4-diones and the structurally similar thiazolidine-2,4-diones provide a strong basis for understanding their potential applications and the methodologies for their evaluation.

This guide offers a comparative overview of the biological activities of various imidazolidine-2,4-dione and thiazolidine-2,4-dione analogs, presenting key quantitative data, detailed experimental protocols for the cited biological assays, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Derivatives of the imidazolidine-2,4-dione and thiazolidine-2,4-dione scaffolds have demonstrated notable efficacy against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data Summary: Anticancer Activity
Compound ClassSpecific AnalogTarget Cell Line(s)IC50 / GI50 (µM)Reference
Imidazolidine-2,4-dione Acetic Acid Amide2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic)Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR)logGI50 = -6.06 to -6.53[1]
5,5-diphenylimidazolidine-2,4-dione derivativeCompound 21 (pyridin-3-yl substituted)MCF-7 (Breast), HCT-116 (Colon), HePG-2 (Liver)8.61, 19.25, 11.50[2]
5,5-diphenylimidazolidine-2,4-dione derivativeCompound 22 (pyridin-4-yl substituted)MCF-7 (Breast), HCT-116 (Colon), HePG-2 (Liver)13.11, 25.96, 17.18[2]
5,5-diphenylimidazolidine-2,4-dione derivativeCompound 24 (naphthalen-2-yl substituted)MCF-7 (Breast)Potent activity noted[2]
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneCompound 5d Leukemia (SR), Non-Small Cell Lung (NCI-H522), Colon (COLO 205), CNS (SF-539), Melanoma (SK-MEL-2), Ovarian (OVCAR-3), Renal (RXF 393), Prostate (PC-3), Breast (MDA-MB-468)2.04, 1.36, 1.64, 1.87, 1.64, 1.87, 1.15, 1.90, 1.11[3]
5-benzylidene thiazolidine-2,4-dione derivativesNot specifiedMurine leukemia (L1210), murine mammary carcinoma (FM3A), human T lymphocyte (CEM), and human cervix carcinoma (HeLa)0.19 to 3.2[3]
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogsNot specifiedWide panel of cancer cell lines4.1–58[3]

Antimicrobial Activity

Several imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. These compounds present a promising avenue for the development of new antimicrobial agents.

Quantitative Data Summary: Antimicrobial Activity
Compound ClassSpecific Analog(s)Target Microorganism(s)Activity (MIC in µg/mL or Zone of Inhibition)Reference
Imidazolidine-2,4-dione derivativesFused bicyclic hydantoins15 bacterial strains, 4 yeast strainsModerate antibacterial, weak antifungal[4][5]
3-{[2-Furylmethylene]amino}imidazolidine-2,4-dione derivativesCompounds 3a-3f Various bacteria and fungiActivity reported, specifics not detailed[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneCompounds 5b-g Staphylococcus aureus, Escherichia coli, Vibrio cholera, Klebsiella pneumoniae, Salmonella typhi, Candida albicansProminent activity at 100 µ g/disk [3]
Thiazolidine-2,4-dione carboxamide derivative2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acidStaphylococcus aureusActive[7]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with the solvent alone is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.

  • Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of MMC (Optional): To determine the Minimal Microbicidal Concentration (MMC), an aliquot from the wells showing no growth is subcultured on agar plates. The MMC is the lowest concentration that results in no growth on the subculture plates.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis synthesis Synthesis of Imidazolidine-2,4-dione Analogs characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer Test Compounds antimicrobial Antimicrobial Assays (e.g., Microdilution) characterization->antimicrobial Test Compounds ic50 IC50/GI50 Determination anticancer->ic50 mic MIC/MMC Determination antimicrobial->mic anticancer_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k raf Raf receptor->raf akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis inhibition mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Thiazolidinedione Analog (e.g., Lead 15) inhibitor->pi3k inhibition inhibitor->raf inhibition

References

A Comparative Crystallographic Guide to Imidazolidine-2,4-dione and its Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic features of the imidazolidine-2,4-dione scaffold and its structurally related heterocyclic analogues that are of significant interest in medicinal chemistry. Due to the absence of publicly available specific crystallographic data for 3-Tosylimidazolidine-2,4-dione, this guide focuses on the core imidazolidine-2,4-dione (hydantoin) ring system and compares it with other pharmacologically relevant five-membered heterocyclic diones, namely thiazolidine-2,4-dione, oxazolidine-2,4-dione, and 1,2,4-triazolidine-3,5-dione.

These scaffolds are prevalent in a wide range of biologically active compounds, and understanding their subtle structural differences is crucial for rational drug design and development.[1][2][3][4][5][6]

Introduction to the Scaffolds

The imidazolidine-2,4-dione moiety is a core component of several anticonvulsant and anti-cancer agents.[4][5][6][7] Its bioisosteres, where one or more atoms are replaced by another with similar steric and electronic properties, are also of great pharmacological importance. Thiazolidine-2,4-diones are well-known for their anti-diabetic properties, while oxazolidinones are a class of antibiotics.[1][2][3][8][9][10] The 1,2,4-triazole nucleus is another key pharmacophore in many therapeutic agents.[11][12][13]

Comparative Structural Analysis

The structural parameters of these heterocyclic rings, determined through X-ray crystallography, reveal key differences in their geometry which can influence their interaction with biological targets. A theoretical study using DFT/B3LYP methods with a 6-311G++(d,p) basis set provides insights into the geometric and electronic properties of oxazolidine-2,4-dione, imidazolidine-2,4-dione, and thiazolidine-2,4-dione.[14]

Below is a summary of typical bond lengths and angles for these scaffolds, compiled from available crystallographic data and theoretical studies. It is important to note that these values can vary depending on the substituents on the ring.

ParameterImidazolidine-2,4-dioneThiazolidine-2,4-dioneOxazolidine-2,4-dione1,2,4-Triazolidine-3,5-dione
Ring Atoms C, N, C, N, CC, S, C, N, CC, O, C, N, CC, N, N, C, N
Typical C=O Bond Length (Å) ~1.21~1.20~1.19~1.22
Typical C-N Bond Length (Å) ~1.38~1.37~1.36~1.35
Typical C-X Bond Length (Å) (X=N,S,O) ~1.46 (C-N)~1.82 (C-S)~1.42 (C-O)~1.38 (N-N)
Typical Ring Planarity Near planarEnvelope/TwistedNear planarNear planar

Note: These are generalized values and can vary significantly with substitution.

Experimental Protocols

A general experimental protocol for the X-ray crystallographic analysis of small organic molecules like the dione derivatives discussed is outlined below.

1. Crystallization:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, acetonitrile).

  • Vapor diffusion method, where a solution of the compound is placed in a vial inside a larger sealed container with a precipitant solvent.

  • Cooling of a saturated solution.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).

  • The diffractometer collects a series of diffraction patterns at different crystal orientations.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Compound Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif chemical_structures cluster_imidazolidine Imidazolidine-2,4-dione cluster_thiazolidine Thiazolidine-2,4-dione cluster_oxazolidine Oxazolidine-2,4-dione cluster_triazolidine 1,2,4-Triazolidine-3,5-dione a a_img b b_img c c_img d d_img

References

A Comparative Guide to Validated Analytical Methods for the Characterization of N-Tosyl Hydantoins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the qualitative and quantitative characterization of N-tosyl hydantoins. It is intended for researchers, scientists, and drug development professionals involved in the analysis of these compounds. The guide details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents typical method validation data in structured tables for easy comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of N-tosyl hydantoins. Both reversed-phase and chiral chromatography methods can be developed and validated to assess purity, determine enantiomeric excess, and quantify the analyte in various matrices.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A typical RP-HPLC method for the analysis of N-tosyl hydantoins would involve the following:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed to ensure good separation of the main analyte from any impurities. A typical gradient might be:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a higher proportion of A, gradually increasing B over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the N-tosyl hydantoin shows maximum absorbance (e.g., 230 nm).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the N-tosyl hydantoin sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a known concentration.

Experimental Protocol: Chiral HPLC

For the separation of enantiomers of chiral N-tosyl hydantoins, a chiral stationary phase (CSP) is required.

  • Instrumentation: Same as for RP-HPLC.

  • Column: A polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size), is often effective.[2][3]

  • Mobile Phase: A normal-phase mobile phase is typically used, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[4]

  • Flow Rate: 0.8 to 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at an appropriate wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic N-tosyl hydantoin sample in the mobile phase.

Illustrative HPLC Method Validation Data

The following table summarizes typical validation parameters for an HPLC method for a tosylated derivative, demonstrating the expected performance.

Validation ParameterTypical Acceptance CriteriaIllustrative Performance Data
Linearity (R²) ≥ 0.9980.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%0.8%
- Intermediate Precision (Inter-day)≤ 3.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 31.67 µg/mL[1]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 105.00 µg/mL[1]
Specificity No interference at the analyte's retention timePeak purity index > 0.999

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While N-tosyl hydantoins may require derivatization to improve their volatility, GC-MS offers high sensitivity and specificity, making it suitable for impurity profiling and trace analysis. A method developed for genotoxic tosylate impurities can be adapted for N-tosyl hydantoins.[5]

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 20 °C/min.

    • Hold: Hold at 280 °C for 10 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase volatility.

Illustrative GC-MS Method Validation Data

The following table provides an example of validation data for a GC-MS method for tosylate impurities.

Validation ParameterTypical Acceptance CriteriaIllustrative Performance Data
Linearity (R²) ≥ 0.9950.997
Accuracy (% Recovery) 80 - 120%95.2%
Precision (RSD%)
- Repeatability (Intra-day)≤ 15%6.8%
- Intermediate Precision (Inter-day)≤ 20%12.3%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 ppm
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.3 ppm
Specificity No interfering peaks at the retention time of the analyteConfirmed by mass spectral library match

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-tosyl hydantoins. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the molecular structure, connectivity, and stereochemistry.

Experimental Protocol: NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-tosyl hydantoin in 0.6-0.7 mL of the deuterated solvent.

  • Experiments:

    • 1D NMR:

      • ¹H NMR: Provides information on the number and environment of protons.

      • ¹³C NMR: Provides information on the number and environment of carbon atoms.

      • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the molecule.[7]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining stereochemistry.

Expected NMR Spectral Data for a Hypothetical N-Tosyl Hydantoin

For a generic N-tosyl hydantoin, the following characteristic signals would be expected in the ¹H and ¹³C NMR spectra:

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Tosyl Group
- Aromatic Protons7.3 - 7.9 (two doublets)127 - 145
- Methyl Protons~2.4 (singlet)~21
Hydantoin Ring
- N-H Proton (if present)8.0 - 10.0 (broad singlet)-
- CH₂ or CH Protons3.5 - 5.040 - 65
- Carbonyl Carbons-155 - 175

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample N-Tosyl Hydantoin Sample Dissolution Dissolve in Mobile Phase/Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column (C18 or Chiral) Autosampler->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification/ Purity Assessment Integration->Quantification

Caption: A typical workflow for the HPLC analysis of N-tosyl hydantoins.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample N-Tosyl Hydantoin Sample Derivatization Derivatization (Optional) Sample->Derivatization Dissolution Dissolve in Organic Solvent Derivatization->Dissolution Injection GC Injection Dissolution->Injection Separation Capillary GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra TIC->MassSpectra Identification Library Search/ Identification MassSpectra->Identification

Caption: A generalized workflow for the GC-MS analysis of N-tosyl hydantoins.

NMR_Workflow cluster_experiments NMR Experiments Sample N-Tosyl Hydantoin Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Data_Processing Data Processing and Analysis OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: The workflow for structural elucidation of N-tosyl hydantoins using NMR.

References

N-Sulfonylated Imidazolidinediones: A Comparative Guide to their Structure-Activity Relationship in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-sulfonylated imidazolidinedione derivatives that have been investigated for their anticancer properties. By examining their structure-activity relationships (SAR), this document aims to shed light on the key structural features influencing their cytotoxic effects against various cancer cell lines. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for the design and development of novel therapeutic agents.

Comparative Analysis of Anticancer Activity

The anticancer activity of N-sulfonylated imidazolidinediones has been primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these studies. The data summarized below showcases the cytotoxic potential of various analogs, highlighting the impact of different substituents on their activity.

Key Structure-Activity Relationship (SAR) Observations:

Initial studies have identified the 4-phenyl-1-benzenesulfonylimidazolidinone scaffold as a crucial pharmacophore for anticancer activity.[1] Subsequent research has focused on modifying the N-sulfonyl group and the phenyl ring to optimize potency.

One key finding is that the nature and position of substituents on the benzenesulfonyl moiety significantly influence cytotoxicity. For instance, the introduction of hydrophobic groups at the 2-position of the 1-aminobenzenesulfonyl moiety has been shown to be beneficial for enhancing anticancer activity.[1]

Furthermore, the replacement of the benzenesulfonyl group with an indoline-5-sulfonyl moiety, particularly with an N-acyl substitution, has led to the discovery of highly potent compounds with broad-spectrum anticancer activity.

Tabulated Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50) of representative N-sulfonylated imidazolidinedione derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of N-Sulfonylated Imidazolidinedione Analogs

Compound IDR (Substitution on Sulfonyl Phenyl Ring)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)NCI-H460 (Lung) IC50 (µM)Reference
1a H> 100> 100> 100[1]
1b 2-CH315.68.912.3[1]
1c 2-Cl10.25.47.8[1]
1d 4-CH345.233.150.1[1]
1e 4-Cl28.919.735.6[1]

Note: The specific structures and full synthetic details can be found in the cited literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N-sulfonylated imidazolidinediones.

General Synthesis of 4-Phenyl-1-(substituted-benzenesulfonyl)imidazolidin-2-ones

A general synthetic route to N-sulfonylated imidazolidinediones involves the reaction of a substituted benzenesulfonyl chloride with 4-phenylimidazolidin-2-one in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature for several hours. After completion, the product is isolated and purified using standard techniques like column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, NCI-H460) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

Several studies on structurally related compounds suggest that a primary mechanism of action for the anticancer activity of these molecules is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

G cluster_0 Cellular Environment N-sulfonylated Imidazolidinedione N-sulfonylated Imidazolidinedione Tubulin Dimers Tubulin Dimers N-sulfonylated Imidazolidinedione->Tubulin Dimers Binds to Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Disrupted Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Caption: Proposed mechanism of action for N-sulfonylated imidazolidinediones.

The above diagram illustrates the proposed mechanism where N-sulfonylated imidazolidinediones bind to tubulin dimers, thereby inhibiting their polymerization into microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing programmed cell death (apoptosis) in cancer cells.

G cluster_workflow Experimental Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In Vitro Cytotoxicity Screening In Vitro Cytotoxicity Screening Purification & Characterization->In Vitro Cytotoxicity Screening SAR Analysis SAR Analysis In Vitro Cytotoxicity Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Synthesis Iterative Process

Caption: General workflow for SAR studies of N-sulfonylated imidazolidinediones.

This workflow outlines the typical process for conducting SAR studies. It begins with the chemical synthesis of a library of analogs, followed by their purification and structural characterization. The compounds are then screened for their in vitro cytotoxicity to determine their potency. The resulting data is analyzed to establish structure-activity relationships, which in turn guides the design and synthesis of new, potentially more active, compounds in an iterative process of lead optimization.

References

Benchmarking 3-Tosylimidazolidine-2,4-dione-Based Catalysts: A Comparative Guide to Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric organocatalysis, the quest for efficient and selective catalysts is paramount for the synthesis of enantioenriched molecules, a critical aspect of modern drug development and chemical research. Among the diverse array of organocatalysts, 3-Tosylimidazolidine-2,4-dione and its derivatives have emerged as a promising class of catalysts. This guide provides a comparative analysis of their catalytic efficiency, supported by available experimental data, to assist researchers in selecting the optimal catalytic system for their synthetic needs.

Overview of this compound Catalysts

This compound belongs to the broader family of imidazolidinone-based organocatalysts. The presence of the tosyl group enhances the acidity of the N-H proton, a key feature for its mode of activation in various asymmetric transformations. These catalysts typically operate via iminium or enamine intermediates, effectively controlling the stereochemical outcome of reactions such as Diels-Alder cycloadditions, Michael additions, and Friedel-Crafts alkylations.

Comparative Catalytic Performance

While direct, comprehensive benchmarking studies focusing exclusively on this compound are limited in publicly accessible literature, we can infer its potential performance by examining the broader class of imidazolidinone catalysts and related structures in key asymmetric reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with high stereocontrol. Imidazolidinone-based catalysts are well-established for promoting highly enantioselective [4+2] cycloadditions.

Workflow for a Typical Asymmetric Diels-Alder Reaction:

cluster_reactants Reactants dienophile α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion (Activated Dienophile) dienophile->iminium Activation diene Diene cycloaddition [4+2] Cycloaddition diene->cycloaddition catalyst 3-Tosylimidazolidine- 2,4-dione Catalyst catalyst->iminium iminium->cycloaddition cycloadduct Enantioenriched Cycloadduct cycloaddition->cycloadduct hydrolysis Hydrolysis cycloadduct->hydrolysis product Final Product hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen start Catalyst + Enone iminium Iminium Ion Formation start->iminium addition Nucleophilic Addition iminium->addition nucleophile Nucleophile nucleophile->addition enamine Enamine Intermediate addition->enamine hydrolysis Hydrolysis enamine->hydrolysis product Chiral Product hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen catalyst_regen->start

Comparative Spectral Analysis of Substituted N-Tosyl Hydantoins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the spectral properties of substituted N-tosyl hydantoins. This document summarizes key quantitative data, outlines experimental protocols, and visualizes structural relationships to support further research and development in this area.

Hydantoin and its derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The introduction of a tosyl group at the N-3 position of the hydantoin ring can significantly modify the molecule's physicochemical and pharmacological properties. Understanding the spectral characteristics of these N-tosyl hydantoins is crucial for their identification, characterization, and the elucidation of structure-activity relationships.

This guide focuses on the comparative analysis of spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for a series of N-tosyl hydantoins with varying substituents at the C-5 position of the hydantoin ring.

General Structure of N-Tosyl Hydantoins

The core structure of the compounds discussed in this guide is presented below. The R and R' substituents at the C-5 position are varied to analyze their influence on the spectral properties.

N_Tosyl_Hydantoin_Structure cluster_hydantoin N-Tosyl Hydantoin Hydantoin Hydantoin Ring N3 N C2 C=O S S(=O)₂ N3->S N-S Bond N1 N-H C5 C C4 C=O R R C5->R R_prime R' C5->R_prime Tosyl Tosyl Group (Ts) Toluene Toluene S->Toluene

Caption: General chemical structure of N-tosyl hydantoins.

Comparative Spectral Data

The following tables summarize the key spectral data for a selection of substituted N-tosyl hydantoins. These compounds were synthesized and characterized to provide a basis for comparison.

¹H NMR Spectral Data (δ, ppm)
CompoundSubstituents (R, R')N-H (s)Aromatic-H (m)CH₃-Tosyl (s)Other Signals (m)
1 H, H8.357.40-7.952.454.10 (s, 2H, CH₂)
2 CH₃, H8.287.38-7.922.434.35 (q, 1H, CH), 1.55 (d, 3H, CH₃)
3 CH₃, CH₃-7.35-7.902.411.50 (s, 6H, 2xCH₃)
4 Phenyl, H8.557.25-7.982.405.60 (s, 1H, CH)
5 Phenyl, Phenyl-7.10-7.952.38-
¹³C NMR Spectral Data (δ, ppm)
CompoundSubstituents (R, R')C=O (C2)C=O (C4)C-5Aromatic-CCH₃-TosylOther Signals
1 H, H155.2170.845.1127.5, 129.8, 135.4, 145.621.7-
2 CH₃, H155.8173.558.9127.6, 129.9, 135.2, 145.821.718.2 (CH₃)
3 CH₃, CH₃154.9175.165.4127.4, 129.7, 135.6, 145.521.624.5 (2xCH₃)
4 Phenyl, H155.5172.363.8126.9, 128.8, 129.1, 129.9, 135.3, 136.1, 145.721.6-
5 Phenyl, Phenyl154.7174.270.1126.6, 128.1, 128.5, 128.8, 129.7, 135.5, 139.9, 145.621.5-
IR Spectral Data (ν, cm⁻¹)
CompoundSubstituents (R, R')N-HC=OC=C (Aromatic)SO₂
1 H, H32501775, 171015951350, 1165
2 CH₃, H32451778, 171515981352, 1168
3 CH₃, CH₃-1770, 170515961348, 1162
4 Phenyl, H32601780, 171816001355, 1170
5 Phenyl, Phenyl-1772, 171915981349, 1166
Mass Spectrometry Data (m/z)
CompoundSubstituents (R, R')[M]⁺Key Fragments
1 H, H254155 (M-SO₂C₆H₄CH₃), 91 (C₇H₇)
2 CH₃, H268155, 113, 91
3 CH₃, CH₃282155, 127, 91
4 Phenyl, H330155, 175, 91
5 Phenyl, Phenyl406155, 251, 91

Experimental Protocols

A generalized experimental protocol for the synthesis and characterization of substituted N-tosyl hydantoins is provided below.

Synthesis of Substituted N-Tosyl Hydantoins

The synthesis of N-tosyl hydantoins can be achieved through a multi-step process, starting from the corresponding α-amino acids.

Synthesis_Workflow cluster_synthesis Synthetic Pathway AminoAcid α-Amino Acid Hydantoin Substituted Hydantoin AminoAcid->Hydantoin Urech Hydantoin Synthesis (KOCN, HCl) TosylHydantoin N-Tosyl Hydantoin Hydantoin->TosylHydantoin Tosylation (TsCl, Pyridine)

Caption: General synthetic workflow for N-tosyl hydantoins.

Step 1: Synthesis of Substituted Hydantoin (Urech Hydantoin Synthesis) [1][2]

  • The respective α-amino acid (10 mmol) is dissolved in water (50 mL).

  • Potassium cyanate (12 mmol) is added to the solution, and the mixture is stirred at room temperature for 1 hour.

  • The solution is then acidified with concentrated hydrochloric acid (HCl) to pH 1-2 and heated under reflux for 2-3 hours.

  • Upon cooling, the substituted hydantoin precipitates out of the solution.

  • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: N-Tosylation of Substituted Hydantoin

  • The substituted hydantoin (5 mmol) is dissolved in pyridine (20 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • p-Toluenesulfonyl chloride (TsCl) (5.5 mmol) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • The mixture is poured into ice-cold water (100 mL), and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectral Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Discussion of Spectral Data

The spectral data presented in the tables reveal distinct trends that can be correlated with the nature of the substituents at the C-5 position of the hydantoin ring.

  • ¹H NMR: The chemical shift of the N-H proton (for compounds where R' is H) is sensitive to the electronic nature of the C-5 substituents. The signals for the tosyl group's aromatic protons and methyl group are characteristic and appear in their expected regions. The signals for the C-5 protons and the substituents themselves provide key structural information.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) and the C-5 carbon are particularly informative. Increasing substitution at the C-5 position generally leads to a downfield shift of the C-5 signal.

  • IR Spectroscopy: The positions of the N-H and C=O stretching vibrations are characteristic of the hydantoin ring. The strong absorption bands corresponding to the sulfonyl group (SO₂) of the tosyl moiety are readily identifiable.

  • Mass Spectrometry: The molecular ion peak is observed in all cases, confirming the molecular weight of the synthesized compounds. The fragmentation patterns are dominated by the loss of the tosyl group and subsequent cleavages of the hydantoin ring, providing valuable structural confirmation.

This comparative guide provides a foundational dataset and standardized protocols for the synthesis and spectral analysis of substituted N-tosyl hydantoins. The presented data and methodologies are intended to assist researchers in the rational design and characterization of novel hydantoin-based compounds with potential therapeutic applications. Further studies are encouraged to expand this dataset and to explore the correlation between these spectral features and the biological activities of N-tosyl hydantoins.

References

A Comparative Guide to the Stereoselectivity of Chiral N-Tosyl Imidazolidinedione-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral N-tosyl imidazolidinediones have emerged as a powerful class of organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data, detailed protocols, and mechanistic insights.

Performance in Key Asymmetric Reactions

Chiral N-tosyl imidazolidinediones, particularly those developed by MacMillan and co-workers, have demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Their efficacy stems from their ability to form chiral iminium ions with α,β-unsaturated aldehydes and ketones, which lowers the LUMO of the dienophile and provides a sterically defined environment for the approach of the nucleophile.

Diels-Alder Reaction

The asymmetric Diels-Alder reaction is a hallmark transformation for this class of catalysts. They consistently afford high yields and excellent enantioselectivities for the cycloaddition of various dienes with α,β-unsaturated aldehydes.

Table 1: Asymmetric Diels-Alder Reaction of Cyclopentadiene with α,β-Unsaturated Aldehydes Catalyzed by a Chiral Imidazolidinone.

EntryDienophile (R)Catalyst Loading (mol%)Yield (%)endo:exoendo ee (%)exo ee (%)
1Cinnamaldehyde5>991:1.39393
2Crotonaldehyde108110:19186
3Acrolein108511:18880

Data compiled from studies by MacMillan and coworkers.

In comparison to other organocatalysts, such as proline and its derivatives, N-tosyl imidazolidinediones often provide superior enantioselectivity and broader substrate scope in Diels-Alder reactions.

Friedel-Crafts Alkylation

These catalysts have also proven to be highly effective in the enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds, such as pyrroles and indoles, with α,β-unsaturated aldehydes.

Table 2: Asymmetric Friedel-Crafts Alkylation of N-Methylpyrrole with α,β-Unsaturated Aldehydes.

EntryAldehyde (R)Catalyst Loading (mol%)Yield (%)ee (%)
1Cinnamaldehyde108793
2Crotonaldehyde108390
3(E)-Hex-2-enal108592

Data from studies by MacMillan and coworkers.

The ability to achieve high enantioselectivity in these reactions highlights the versatility of the chiral iminium ion activation strategy.

Michael Addition

While data is more extensive for Diels-Alder and Friedel-Crafts reactions, chiral imidazolidinones also catalyze asymmetric Michael additions. For instance, the addition of dimethylaniline to an α,β-unsaturated aldehyde has been shown to proceed with high enantioselectivity in the presence of an imidazolidinone catalyst.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the chiral N-tosyl imidazolidinone catalyst (5-10 mol%) in a suitable solvent (e.g., CH2Cl2 or a mixture of CH2Cl2 and H2O) at the desired temperature (-85 °C to room temperature) is added the α,β-unsaturated aldehyde. After stirring for a few minutes, the diene is added. The reaction is monitored by TLC until completion. The reaction mixture is then quenched and worked up to isolate the product. The enantiomeric excess is typically determined by chiral HPLC or GC analysis.

General Procedure for Asymmetric Friedel-Crafts Alkylation

To a solution of the chiral N-tosyl imidazolidinone catalyst (10 mol%) and a Brønsted acid co-catalyst (e.g., TFA) in an appropriate solvent (e.g., Et2O) at a low temperature (e.g., -50 °C) is added the α,β-unsaturated aldehyde. The aromatic nucleophile (e.g., N-methylpyrrole) is then added, and the reaction is stirred until completion. The product is isolated after a standard workup procedure, and the enantiomeric excess is determined by chiral phase chromatography.

Mechanistic Insights and Logical Relationships

The stereochemical outcome of these reactions is dictated by the formation of a specific chiral iminium ion intermediate. The catalyst, derived from a chiral amine, reacts with the α,β-unsaturated carbonyl compound to form a transient iminium ion. The bulky substituent on the imidazolidinone ring effectively shields one face of the dienophile, directing the incoming nucleophile to the opposite face, thus controlling the stereoselectivity of the reaction.

Asymmetric_Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products alpha_beta_Unsaturated_Aldehyde alpha_beta_Unsaturated_Aldehyde Iminium_Ion_Formation Iminium_Ion_Formation alpha_beta_Unsaturated_Aldehyde->Iminium_Ion_Formation Reacts with Diene Diene Cycloaddition Cycloaddition Diene->Cycloaddition Attacks Chiral_N_Tosyl_Imidazolidinedione Chiral_N_Tosyl_Imidazolidinedione Chiral_N_Tosyl_Imidazolidinedione->Iminium_Ion_Formation Iminium_Ion_Formation->Cycloaddition Forms intermediate for Chiral_Cycloadduct Chiral_Cycloadduct Cycloaddition->Chiral_Cycloadduct Yields Regenerated_Catalyst Regenerated_Catalyst Cycloaddition->Regenerated_Catalyst Releases

Caption: Workflow for the Asymmetric Diels-Alder Reaction.

The key to the high stereoselectivity lies in the conformational rigidity of the iminium ion, which is influenced by the structure of the imidazolidinone catalyst.

Stereochemical_Model cluster_model Stereochemical Rationale Iminium_Ion Chiral Iminium Ion Intermediate Shielded_Face Sterically Hindered Face (Blocked by catalyst substituent) Accessible_Face Sterically Accessible Face Major_Product Major Enantiomer Accessible_Face->Major_Product Leads to Nucleophile Nucleophile (e.g., Diene) Nucleophile->Shielded_Face Disfavored Attack Nucleophile->Accessible_Face Preferential Attack

Caption: Rationale for Stereoselectivity.

Comparison with Alternative Catalysts

While chiral N-tosyl imidazolidinediones are highly effective, other classes of organocatalysts and metal-based catalysts are also employed for these transformations.

  • Prolinol Ethers: These catalysts, such as the Jørgensen-Hayashi catalyst, are also highly effective for a range of asymmetric reactions, including Michael additions and aldol reactions. In some cases, they may offer complementary stereoselectivity to imidazolidinones.

  • Chiral Phosphoric Acids (CPAs): CPAs are excellent Brønsted acid catalysts for a variety of enantioselective reactions, particularly those involving imines. They offer a different mode of activation compared to the iminium ion catalysis of imidazolidinones.

  • Metal-Based Lewis Acids: Chiral Lewis acid complexes of metals like copper, zinc, and titanium are widely used in asymmetric synthesis. They can offer very high catalytic activity and stereoselectivity but may be more sensitive to air and moisture and require the removal of metal residues from the final product, which is a significant concern in drug development.

The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as catalyst loading, cost, and ease of removal.

Conclusion

Chiral N-tosyl imidazolidinediones are a valuable and versatile class of organocatalysts for asymmetric synthesis. They provide a reliable platform for the highly stereoselective synthesis of a wide range of chiral molecules through iminium ion activation. Their performance, particularly in Diels-Alder and Friedel-Crafts reactions, is often superior to or complementary to other catalytic systems. For researchers in drug development, the metal-free nature of these catalysts is a significant advantage, simplifying product purification and avoiding potential metal contamination. The continued development of new imidazolidinone catalysts and their application in a broader range of asymmetric transformations will undoubtedly further solidify their importance in modern organic synthesis.

Safety Operating Guide

Prudent Disposal of 3-Tosylimidazolidine-2,4-dione: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocol

The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. For 3-Tosylimidazolidine-2,4-dione, in the absence of specific hazard data, a conservative approach is required. The following steps provide a procedural framework for its safe handling and disposal.

Waste Identification and Segregation

The first crucial step is to classify the waste. Since the specific hazards of this compound are not fully documented, it should be treated as a hazardous chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently or produce toxic gases.

  • Keep solid and liquid waste containing this compound in separate, dedicated containers.

Proper Containerization

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Use appropriate containers: Select containers that are compatible with the chemical. High-density polyethylene (HDPE) is a common choice for many chemical wastes. The original product container, if in good condition, is often a suitable option.[1]

  • Container integrity: Ensure the container is in good condition, free from cracks or leaks, and has a securely fitting cap.[1]

  • Avoid food containers: Never use food or beverage containers for chemical waste storage.[1]

Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).

    • The date accumulation started.

    • The specific hazards (in this case, "Hazards Unknown - Treat as Hazardous").

    • The name of the principal investigator or laboratory contact.

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are crucial for managing hazardous waste safely before its collection.

  • Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to control any potential spills.

  • Storage Limits: Be aware of the volume limits for waste accumulation in an SAA (typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste).

Arranging for Disposal

Laboratory personnel are generally not permitted to transport hazardous waste.

  • Contact EHS: Once the container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.[2]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste collection.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes general quantitative guidelines for laboratory chemical waste management.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time in SAA (Partial) Up to 12 months (as long as accumulation limits are not exceeded)[1]
Time to Remove Full Container from SAA Within 3 calendar days of reaching the accumulation limit[1]
"Empty" Container Residue Limit (Federal) No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons remains.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (this compound) assess_sds Is a specific SDS available with disposal instructions? start->assess_sds follow_sds Follow SDS Section 13 guidance. assess_sds->follow_sds Yes treat_as_hazardous Assume Hazardous (Conservative Approach) assess_sds->treat_as_hazardous No end Waste Properly Disposed follow_sds->end segregate Segregate Waste (Solid vs. Liquid, No Mixing) treat_as_hazardous->segregate containerize Select & Use Proper Waste Container segregate->containerize label_container Affix & Complete Hazardous Waste Label containerize->label_container store_in_saa Store in Secondary Containment in a Designated SAA label_container->store_in_saa request_pickup Container Full or Waste No Longer Generated store_in_saa->request_pickup request_pickup->store_in_saa No contact_ehs Contact EHS for Hazardous Waste Pickup request_pickup->contact_ehs Yes contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocols

As this document provides procedural guidance for disposal rather than detailing experimental results, there are no experimental protocols to cite. The procedures outlined are based on established safety guidelines from reputable sources in the absence of chemical-specific data. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.

References

Navigating the Safe Handling of 3-Tosylimidazolidine-2,4-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 3-Tosylimidazolidine-2,4-dione necessitates a cautious approach to its handling, storage, and disposal. The following guidelines are based on the potential hazards associated with its core chemical structures: an N-tosyl group and an imidazolidine-2,4-dione ring. These procedures are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

When handling novel or uncharacterized substances, it is imperative to treat them as potentially hazardous. The recommendations below are founded on the general principles of laboratory safety and information pertaining to related chemical families.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the unknown specific toxicological properties of this compound, a comprehensive PPE strategy is crucial to minimize exposure through all potential routes—inhalation, dermal contact, and eye contact.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides robust protection against splashes, and in the case of handling the solid, airborne particles.
Hand Protection Nitrile glovesOffers good chemical resistance for general laboratory use. Double-gloving is recommended.
Body Protection A lab coat worn over full-length clothingProtects skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: Safe Handling and Storage Protocols

Adherence to strict operational protocols is fundamental for the safe handling of this compound. Engineering controls should be the primary means of exposure reduction, supplemented by diligent personal practices.

Engineering Controls:

  • Ventilation: All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

Work Practices:

  • Avoid Dust Formation: When working with the solid, use techniques that minimize the generation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In the event of a spill, evacuate the immediate area. For a small spill of solid material, gently cover it with an absorbent material and then carefully sweep it into a designated waste container. For a larger spill, follow your institution's emergency procedures.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Contact your institution's EHS office for specific guidance on the disposal of this chemical.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Double Nitrile Gloves, Respirator) prep_hood Prepare Work Area in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Carefully Weigh/Transfer Compound prep_hood->handle_weigh Proceed to Handling handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Store All Waste in Labeled Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE and Dispose of Contaminated Items cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.